Product packaging for Biotinate(Cat. No.:)

Biotinate

Cat. No.: B1238845
M. Wt: 243.31 g/mol
InChI Key: YBJHBAHKTGYVGT-ZKWXMUAHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinate describes a class of salts and esters derived from Biotin (Vitamin B7), designed to enhance solubility, stability, and bioavailability for research applications. These compounds serve as essential cofactors for carboxylase enzymes, which are critical in key metabolic pathways including gluconeogenesis, fatty acid synthesis, and amino acid catabolism . The core research value of this compound compounds lies in their role in cellular energy production and their ability to participate in cell signaling and epigenetic regulation via histone biotinylation . A significant area of investigation involves the overexpression of biotin receptors on various cancer cells, making this compound conjugates a promising tool for developing targeted therapeutic delivery systems to improve specificity and reduce off-target effects . Furthermore, specific forms such as Magnesium this compound have demonstrated enhanced solubility and show research potential in models of demyelination, such as multiple sclerosis, by supporting remyelination and improving spatial memory . This compound compounds are actively studied for their influence on glucose and lipid metabolism, with applications in research models of metabolic syndrome and insulin resistance . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N2O3S- B1238845 Biotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N2O3S-

Molecular Weight

243.31 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-/m0/s1

InChI Key

YBJHBAHKTGYVGT-ZKWXMUAHSA-M

SMILES

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)[O-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)[O-])NC(=O)N2

Origin of Product

United States

Biosynthesis and Metabolic Pathways of the Biotinyl Moiety

Elucidation of Biotinyl Precursor Biosynthesis Pathways

The initial phase of biotin (B1667282) biosynthesis is dedicated to the formation of a seven-carbon α,ω-dicarboxylic acid known as pimelic acid, or its activated form, pimeloyl-ACP (acyl carrier protein) or pimeloyl-CoA. nih.govnih.gov This molecule provides the majority of the carbon atoms for the final biotin structure. nih.gov Several distinct enzymatic pathways have been identified for the synthesis of this crucial precursor.

Three primary pathways for the synthesis of the pimelate moiety have been characterized in bacteria: the BioC-BioH pathway, the BioI-BioW pathway, and the BioZ pathway. nih.govresearchgate.net

The BioC-BioH pathway , first elucidated in Escherichia coli, is considered the most prevalent pathway in bacteria. nih.govresearchgate.net This pathway cleverly co-opts the fatty acid synthesis (FAS) machinery. nih.govillinois.edu It begins with the enzyme BioC, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which methylates the ω-carboxyl group of a malonyl-thioester, typically malonyl-ACP. nih.govresearchgate.net This methylation is a key step as it "disguises" the substrate, allowing it to enter the hydrophobic environment of the FAS enzymes. nih.govnih.gov The resulting malonyl-ACP methyl ester then serves as a primer for two rounds of fatty acid elongation, ultimately producing pimeloyl-ACP methyl ester. nih.govillinois.edu The final step in this pathway is catalyzed by BioH, a carboxylesterase, which removes the methyl group to yield pimeloyl-ACP, the substrate for the next stage of biotin synthesis. nih.govresearchgate.net Several evolutionarily distinct esterases, including BioG, BioJ, BioK, BioV, BtsA, and BioU, can perform a similar function to BioH in different bacteria. nih.gov

The BioI-BioW pathway is prominent in Bacillus subtilis and other Gram-positive bacteria. nih.govnih.gov This pathway is distinct from the BioC-BioH system as it involves the oxidative cleavage of long-chain fatty acids. nih.govrsc.org BioI, a cytochrome P450 enzyme, is responsible for cleaving fatty acyl-ACPs to generate pimeloyl-ACP. nih.govnih.gov Subsequently, BioW, a pimeloyl-CoA synthetase, converts free pimelic acid into pimeloyl-CoA, which then enters the biotin ring assembly pathway. nih.gov Isotopic labeling studies have confirmed that in B. subtilis, free pimelic acid is an intermediate and is synthesized through the head-to-tail condensation of acetate units, characteristic of fatty acid synthesis. nih.gov

The BioZ pathway represents a third distinct mechanism for pimelate precursor synthesis, identified in α-proteobacteria such as Agrobacterium tumefaciens. nih.govdoaj.org These organisms lack the genes for the BioC-BioH and BioI-BioW pathways. illinois.edu Instead, they utilize BioZ, a 3-ketoacyl-ACP synthase. illinois.edunih.gov BioZ catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP. nih.govnih.gov This intermediate then enters the fatty acid synthesis pathway for further processing to yield pimeloyl-ACP. nih.gov A notable feature of this pathway is its reliance on glutaryl-CoA, which is often derived from the degradation of lysine (B10760008). nih.govillinois.edu

PathwayKey EnzymesOrganism ExampleMechanism
BioC-BioHBioC (Methyltransferase), BioH (Esterase)Escherichia coliHijacks fatty acid synthesis via methylation of a malonyl-thioester. nih.govillinois.edu
BioI-BioWBioI (Cytochrome P450), BioW (Pimeloyl-CoA synthetase)Bacillus subtilisOxidative cleavage of long-chain fatty acids. nih.govrsc.org
BioZBioZ (3-ketoacyl-ACP synthase)Agrobacterium tumefaciensCondensation of glutaryl-CoA and malonyl-ACP. nih.govnih.gov

The fatty acid synthesis (FAS) system plays a central and indispensable role in the generation of biotinyl precursors in the BioC-BioH and BioZ pathways. researchgate.net In the BioC-BioH pathway, the entire carbon backbone of the pimelate moiety is constructed by the sequential action of FAS enzymes. nih.gov The methylation of malonyl-ACP by BioC is the critical step that allows this dicarboxylic acid precursor to be recognized and processed by the otherwise methyl-group-specific FAS machinery. nih.govnih.gov After two elongation cycles, the resulting pimeloyl-ACP methyl ester is then acted upon by BioH, which terminates further elongation and releases pimeloyl-ACP for biotin synthesis. nih.gov

Similarly, in the BioZ pathway, after the initial condensation reaction catalyzed by BioZ to form 3-keto-pimeloyl-ACP, the subsequent reduction and dehydration steps to produce pimeloyl-ACP are carried out by the enzymes of the type II fatty acid synthesis (FAS II) pathway. nih.govresearchgate.net The intimate connection between biotin and fatty acid synthesis is further highlighted by the fact that cerulenin, an inhibitor of fatty acid elongation, also inhibits biotin synthesis. nih.gov

Assembly of the Biotinyl Ring System

Once the pimeloyl moiety is synthesized, the second stage of biotin biosynthesis commences, which involves the construction of the fused bicyclic ring structure. nih.gov This part of the pathway is highly conserved across different organisms. nih.gov It involves a series of four enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB. nih.gov

The assembly of the biotin rings begins with the condensation of pimeloyl-ACP (or pimeloyl-CoA) with L-alanine, a reaction catalyzed by 8-amino-7-oxononanoate synthase (BioF), to form 7-keto-8-aminopelargonic acid (KAPA). nih.gov The next step is the conversion of KAPA to 7,8-diaminopelargonic acid (DAPA) by DAPA aminotransferase (BioA), which uniquely uses S-adenosylmethionine (SAM) as the amino group donor. researchgate.net Following this, dethiobiotin synthetase (BioD) catalyzes the ATP-dependent formation of the ureido ring from DAPA and bicarbonate, yielding dethiobiotin. researchgate.netasm.orgnih.gov

The final and most chemically challenging step is the insertion of a sulfur atom into dethiobiotin to form the thiophane ring of biotin. acs.orgnih.gov This reaction is catalyzed by biotin synthase (BioB). acs.orgwikipedia.org

Biotin synthase (BioB) is a member of the radical SAM superfamily of enzymes. nih.govwikipedia.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.govwikipedia.org This radical is essential for abstracting hydrogen atoms from unactivated carbon centers, initiating the sulfur insertion reaction. wikipedia.orgresearchgate.net

The E. coli BioB enzyme is a homodimer, with each monomer containing two iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. wikipedia.orgnih.gov The [4Fe-4S] cluster is directly involved in the reductive cleavage of SAM. wikipedia.orgnih.gov The 5'-deoxyadenosyl radical generated then abstracts a hydrogen atom from C9 of dethiobiotin. wikipedia.org The resulting substrate radical is then quenched by a sulfur atom. A second equivalent of SAM is cleaved to generate another radical that abstracts a hydrogen from C6, leading to the formation of the thiophane ring. wikipedia.org

The source of the inserted sulfur atom has been a subject of considerable research. It is now widely accepted that in the well-characterized Type I BioB enzymes, like that from E. coli, the auxiliary [2Fe-2S] cluster serves as the sacrificial sulfur donor. acs.orgnih.govnih.gov Isotopic labeling studies have shown that the sulfur from this cluster is incorporated into biotin, leading to the destruction of the cluster during the reaction. wikipedia.orgresearchgate.net The regeneration of this cluster is necessary for subsequent catalytic cycles. researchgate.net

Recently, a novel Type II BioB has been discovered, predominantly in anaerobic organisms. acs.orgnih.gov This new type of biotin synthase utilizes an auxiliary [4Fe-5S] cluster instead of a [2Fe-2S] cluster as the sulfur source. acs.orgnih.gov This discovery highlights the diverse strategies that have evolved for this critical enzymatic step. The electron transfer to the [4Fe-4S] cluster in BioB is facilitated by cellular electron transfer systems, such as the flavodoxin/flavodoxin reductase system in E. coli. acs.orgnih.gov

EnzymeCofactors/ClustersMechanismSulfur Source
Biotin Synthase (BioB) - Type I[4Fe-4S] cluster, [2Fe-2S] cluster, S-adenosyl-L-methionine (SAM)Radical-mediated C-H activation and sulfur insertion. nih.govwikipedia.orgSacrificial [2Fe-2S] cluster. acs.orgnih.gov
Biotin Synthase (BioB) - Type II[4Fe-4S] cluster, [4Fe-5S] cluster, S-adenosyl-L-methionine (SAM)Radical-mediated C-H activation and sulfur insertion. acs.orgnih.govAuxiliary [4Fe-5S] cluster. acs.orgnih.gov

Biotinyl Metabolism in Prokaryotic Systems

Prokaryotic systems display a remarkable diversity in the biosynthesis of the biotinyl moiety, particularly in the initial stages of pimelate synthesis. nih.govresearchgate.net As discussed, bacteria can be broadly categorized based on their pimelate synthesis pathway: the BioC-BioH pathway common in Gram-negative bacteria like E. coli, the BioI-BioW pathway found in Gram-positive bacteria such as B. subtilis, and the BioZ pathway present in α-proteobacteria. researchgate.net This diversity in the early steps of the pathway contrasts sharply with the highly conserved nature of the later steps involving the assembly of the biotin rings (catalyzed by BioF, BioA, BioD, and BioB). nih.govresearchgate.net

This metabolic diversity reflects the different evolutionary pressures and metabolic contexts of these organisms. For instance, the BioC-BioH pathway's reliance on the fatty acid synthesis machinery demonstrates a clever integration of a core metabolic process for a specialized biosynthetic purpose. nih.govnih.gov In contrast, the BioI-BioW pathway's use of oxidative cleavage of fatty acids represents an entirely different strategy to arrive at the same pimeloyl precursor. rsc.org The BioZ pathway's connection to lysine catabolism in α-proteobacteria provides yet another example of how essential biosynthetic pathways can be linked to degradative pathways. nih.govillinois.edu The existence of these distinct pathways for synthesizing the same crucial precursor underscores the metabolic adaptability of prokaryotes.

Strain-Specific Variations in Biotinyl Production Pathways

While the core pathway for assembling the biotin ring is conserved, the synthesis of its precursor, pimelate, varies significantly among bacterial strains. researchgate.net Three distinct pathways for pimelate biosynthesis have been identified, catalyzed by BioC/H, BioW/I, and BioZ. researchgate.net For instance, Escherichia coli utilizes the BioC and BioH enzymes, whereas Bacillus subtilis can synthesize biotin from the substrate pimelic acid via a five-step metabolic reaction involving the BioW and BioI enzymes. researchgate.netresearchgate.net Some bacteria, like Corynebacterium glutamicum, possess an incomplete biotin synthesis pathway, making them dependent on external sources for biotin (auxotrophic). nih.gov In contrast, engineered Saccharomyces cerevisiae expressing E. coli genes can achieve biotin-independent growth. researchgate.net

Pathway Key Enzymes Organism Example Precursor Pathway
Pathway 1BioC, BioHEscherichia coliMalonyl-[acyl-carrier protein] O-methyltransferase pathway
Pathway 2BioW, BioIBacillus subtilisOxidative cleavage of long-chain acyl-ACPs
Pathway 3BioZAgrobacterium tumefaciens3-oxopimeloyl-[acyl-carrier-protein] synthase pathway

Regulation of Biotinyl Biosynthesis Gene Expression

The biosynthesis of the biotinyl moiety is tightly regulated to meet cellular demands without overproduction. researchgate.net The most extensively studied regulatory protein is the biotin protein ligase, BirA. nih.gov In bacteria such as Escherichia coli and Staphylococcus aureus, BirA is a bifunctional protein that acts as both a ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the biotin biosynthesis (bio) operon. nih.gov When biotin levels are sufficient, BirA, complexed with biotinoyl-5'-AMP, binds to the bio operator sequence, repressing transcription. nih.gov

Other regulatory proteins have also been identified. In Corynebacterium glutamicum, a transcription factor from the TetR family, known as BioQ, controls the expression of bio genes. nih.gov Another repressor, BioR, has also been implicated in the regulation of biotin synthesis and transport. nih.gov These regulatory mechanisms ensure that the cell can efficiently manage its biotin economy by synthesizing it when scarce or importing it when available. nih.gov

Regulator Function Mechanism of Action Organism Example
BirA Bifunctional: Ligase and Transcriptional RepressorBinds to the bio operator to block transcription when biotin is abundant. nih.govnih.govEscherichia coli, Staphylococcus aureus
BioQ Transcriptional RepressorA TetR family regulator that controls bio gene expression. nih.govCorynebacterium glutamicum
BioR Transcriptional RepressorRegulates biotin synthesis and transport. nih.govVarious bacteria

Biotinyl Metabolism in Eukaryotic Systems (Non-Mammalian Models)

In non-mammalian eukaryotes like plants, the metabolism of the biotinyl moiety is characterized by its compartmentalization and the presence of specific enzyme isoforms.

Compartmentation of Biotinyl Pathways in Plant Cells

The biosynthesis of biotin in plants is uniquely split between two cellular compartments: the cytosol and the mitochondria. nih.gov The first committed step, the synthesis of 7-keto-8-aminopelargonic acid (KAPA), is catalyzed by the KAPA synthase (BIO4) in the cytosol. nih.govresearchgate.netnih.gov Subsequent steps, including the conversion of KAPA to dethiobiotin (DTB) and the final insertion of sulfur to form biotin, occur within the mitochondria. researchgate.netnih.gov This spatial separation necessitates the transport of intermediates, such as KAPA, from the cytosol into the mitochondria. nih.gov

Biotin-dependent enzymes, which require the attachment of the biotinyl moiety to become active, are also found in multiple compartments, including the cytosol, mitochondria, and chloroplasts. nih.govnih.gov For example, acetyl-CoA carboxylase isoforms are located in the cytosol and plastids, while methylcrotonoyl-CoA carboxylase is found in the mitochondria. nih.gov This complex distribution highlights the need for intricate intracellular trafficking of biotin and its precursors. nih.gov

Metabolic Step Enzyme Cellular Location
KAPA SynthesisKAPA synthase (BIO4)Cytosol nih.govresearchgate.net
KAPA to DTBDAPA synthase (BIO1) / DTB synthase (BIO3)Mitochondria
DTB to BiotinBiotin synthase (BIO2)Mitochondria nih.govresearchgate.net
Protein BiotinylationHolocarboxylase Synthetase (HCS)Cytosol, Mitochondria, Plastids nih.gov

Holocarboxylase Synthetase Isoforms and Targeting

The covalent attachment of biotin to apo-carboxylases is a critical post-translational modification catalyzed by holocarboxylase synthetase (HCS). nih.gov In the model plant Arabidopsis thaliana, two HCS genes, HCS1 and HCS2, have been identified. nih.gov Genetic studies have revealed that HCS1 is essential for plant viability, suggesting it is the primary enzyme responsible for biotinylating proteins in all relevant compartments (cytosol, mitochondria, and plastids). nih.gov In contrast, the disruption of the HCS2 gene does not produce an obvious phenotype under standard growth conditions. nih.gov

The ability of the single HCS1 protein to function in multiple compartments is governed by a sophisticated regulatory mechanism involving its messenger RNA (mRNA). nih.gov The 5'-untranslated region of the HCS1 mRNA contains a small upstream open reading frame (uORF) that regulates the translation initiation and subsequent targeting of the HCS1 protein. nih.gov Furthermore, alternative splicing of this region can include or exclude the uORF, providing a molecular platform to control HCS targeting and, consequently, the entire biotin-dependent metabolism. nih.govnih.gov

Biotinyl Catabolism Pathways

The breakdown of the biotinyl moiety is a necessary process for recycling the vitamin and managing its metabolic intermediates.

β-Oxidation of the Valeric Acid Side Chain

The catabolism of biotin involves the degradation of its valeric acid side chain through a pathway analogous to the β-oxidation of fatty acids. wikipedia.orgnih.gov This process occurs in the mitochondria and breaks down the five-carbon side chain. wikipedia.org Because the valeric acid side chain has an odd number of carbon atoms, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. nih.govsketchy.com

The propionyl-CoA is then converted to succinyl-CoA through a series of reactions. sketchy.com This conversion begins with the carboxylation of propionyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form methylmalonyl-CoA. wikipedia.org Methylmalonyl-CoA is then rearranged by methylmalonyl-CoA mutase to produce succinyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgsketchy.com

Oxidation of the Tetrahydrothiophene (B86538) Ring

A significant pathway in the catabolism of biotin involves the oxidation of the sulfur atom within the tetrahydrothiophene ring. researchgate.netkegg.jpresearchgate.net This process leads to the formation of several oxidized metabolites. The primary products of this sulfur oxidation are biotin-d-sulfoxide, biotin-l-sulfoxide, and biotin sulfone. researchgate.net Research suggests that the oxidation of the sulfur in the heterocyclic ring likely takes place in the smooth endoplasmic reticulum through a process dependent on nicotinamide adenine dinucleotide phosphate (NADPH). researchgate.net The oxidation of biotin to biotin sulfone has been demonstrated in studies using oxidizing agents like vanadium (V). This oxidative modification can impact the molecule's biological interactions; for instance, oxidation of the biotin label on biomacromolecules has been shown to cause a significant loss of affinity for streptavidin. nih.gov

Intermediates and Degradation Products of Biotinyl Catabolism

The breakdown of the biotinyl moiety in mammals and microorganisms proceeds through two primary pathways: the oxidation of the sulfur in the tetrahydrothiophene ring, as detailed previously, and the β-oxidation of its valeric acid side chain. researchgate.netresearchgate.netnih.gov

The β-oxidation pathway involves the progressive shortening of the five-carbon valeric acid side chain by two-carbon units. researchgate.net This process generates a series of metabolites, principally bisnorbiotin and, following further oxidation, tetranorbiotin. researchgate.netnih.gov Other intermediates typical of fatty acid β-oxidation, such as α,β-dehydro, β-hydroxy, and β-keto forms, are also produced during this process. researchgate.netnih.gov

The combination of both β-oxidation and sulfur oxidation pathways results in a variety of degradation products. For example, a metabolite like bisnorbiotin sulfone can be formed through oxidation at both sites. researchgate.net In humans, pigs, and rats, these various biotin metabolites can account for 47 to 68 percent of the total biotin and its byproducts found in urine. researchgate.net

An important indirect indicator of biotin catabolism and status is the urinary excretion of 3-hydroxyisovaleric acid. nih.govnih.gov Elevated levels of this organic acid suggest a reduced activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase, signaling a depletion of biotin at the tissue level. nih.gov

The following table summarizes the key intermediates and degradation products of biotinyl catabolism.

Catabolic PathwayPrecursorKey Intermediates/Products
Sulfur Oxidation BiotinBiotin-d-sulfoxide, Biotin-l-sulfoxide, Biotin sulfone
β-Oxidation BiotinBisnorbiotin, Tetranorbiotin
Combined Oxidation BiotinBisnorbiotin sulfone
Indicator of Deficiency Leucine Metabolism3-Hydroxyisovaleric acid

Chemical Synthesis and Derivatization of Biotinyl Compounds

Strategies for the Total Synthesis of Biotin (B1667282) and its Analogs

The total synthesis of biotin has been a significant achievement in organic chemistry, confirming its complex bicyclic structure. Early total synthesis routes were pioneered to establish the absolute configuration and provide access to this vital molecule. nih.govlsu.edu The core structure of biotin consists of a cis-fused bicyclic system, presenting a synthetic challenge due to the stereochemical requirements at multiple centers. lsu.edu

Strategies for total synthesis often involve the construction of the tetrahydrothiophene (B86538) ring and the ureido ring, followed by the introduction or modification of the valeric acid side chain. Various approaches have been developed, utilizing different starting materials and key reactions to establish the correct stereochemistry and assemble the bicyclic system. The synthesis of biotin analogs often involves modifications to the valeric acid side chain, the ureido ring, or the tetrahydrothiophene ring to alter their biological activity, binding affinity to avidin (B1170675)/streptavidin, or introduce reactive handles for conjugation. google.commdpi.comnih.gov For instance, modifications to the ureido and thiophene (B33073) rings can lead to analogs with altered activity against bacterial biotin protein ligase. mdpi.com Analogs like desthiobiotin, lacking the sulfur atom in the thiophene ring, exhibit lower affinity for streptavidin, allowing for milder elution conditions in affinity purification. thermofisher.comthermofisher.combiosyn.comglenresearch.com

Functionalization and Derivatization Approaches for Biotinyl Moieties

The derivatization of biotin is primarily focused on introducing reactive functional groups onto the molecule without disrupting its high-affinity binding to avidin or streptavidin. thermofisher.comthermofisher.com This is typically achieved by modifying the valeric acid side chain or, less commonly, the ureido ring. researchgate.netgoogle.com

Modification of the Valeric Acid Side Chain

The carboxyl group at the terminus of the valeric acid side chain is the most common site for chemical modification. thermofisher.comresearchgate.netthermofisher.com This allows for the attachment of biotin to various molecules, such as proteins, peptides, and nucleic acids. researchgate.netthermofisher.comwikipedia.org Activation of the carboxyl group is a key step in these derivatization strategies. Common methods include the formation of active esters, such as N-hydroxysuccinimide (NHS) esters. researchgate.netfishersci.canih.govnih.gov NHS-biotin is a widely used reagent that reacts with primary amine groups on target molecules, forming a stable amide bond. researchgate.netwikipedia.org

Other modifications of the valeric acid side chain include the introduction of functional groups like amines, hydrazides, maleimides, or alkynes and azides for click chemistry. google.comfishersci.cawikipedia.orgsigmaaldrich.comfishersci.com For example, biotin hydrazide can be used to biotinylate glycoproteins by reacting with aldehyde groups in sugar moieties. wikipedia.orgwikipedia.orgsigmaaldrich.com The length and composition of the linker attached to the valeric acid side chain can significantly impact the accessibility of the biotin moiety for binding to avidin or streptavidin, especially when the biotinylated molecule is large. researchgate.netthermofisher.comwikipedia.org Longer spacer arms, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, can improve solubility and reduce steric hindrance, leading to better binding efficiency. thermofisher.comwikipedia.orgsigmaaldrich.com

Chemical Modifications at the N-1' Position of the Ureido Ring

While less common than modifications to the valeric acid side chain, the nitrogen atoms within the ureido ring (specifically the N-1' position) can also be chemically modified. researchgate.netacs.org This type of modification can be used to create biotin analogs with altered properties, such as the ability to reversibly bind to streptavidin by replacing hydrogen-bond donor NH groups with oxygen. nih.gov Selective acylation at the N-1' position has been explored for the synthesis of reaction intermediate analogs of biotin-dependent carboxylases. acs.org

Synthesis of Biotinyl Linkers and Spacer Arms

The synthesis of biotinyl linkers and spacer arms is crucial for creating biotinylation reagents that allow efficient conjugation to target molecules and optimal binding to avidin/streptavidin. researchgate.netbiosyn.comcreative-peptides.comnih.govfishersci.com These linkers are typically attached to the valeric acid side chain of biotin. They vary in length, flexibility, and composition, often incorporating features like alkyl chains, PEG units, or cleavable disulfide bonds. thermofisher.comthermofisher.comwikipedia.orgbiosyn.com

Longer spacer arms, such as those based on caproic acid (forming biotinamidocaproyl derivatives) or polyethylene glycol, are frequently synthesized to reduce steric hindrance and improve the interaction between the biotinylated molecule and the biotin-binding protein. thermofisher.comwikipedia.orgcreative-peptides.comlifetein.com.cn Cleavable linkers, such as those containing disulfide bonds, allow for the elution of the target molecule from avidin or streptavidin affinity columns under mild reducing conditions. thermofisher.comthermofisher.comthermofisher.com The synthesis of these linkers involves standard organic chemistry reactions to couple the desired spacer molecule to the activated carboxyl group of biotin.

Synthesis of Biotinyl-Conjugates

Biotinyl-conjugates, where biotin is covalently linked to another molecule, are widely used in various biological assays and techniques, including Western blotting, ELISA, immunohistochemistry, affinity chromatography, and flow cytometry. researchgate.netthermofisher.comsigmaaldrich.comcreative-peptides.comlifetein.com.cn The synthesis of these conjugates depends on the nature of the molecule being biotinylated and the desired application.

Solid-Phase Synthesis Techniques for Biotinyl Peptides and Oligonucleotides

Solid-phase synthesis is a powerful technique for the synthesis of peptides and oligonucleotides, allowing for the stepwise assembly of the molecule on an insoluble support. creative-peptides.comalmacgroup.comlumiprobe.comatdbio.com Biotinylation can be efficiently incorporated into the solid-phase synthesis process. sigmaaldrich.comcreative-peptides.comalmacgroup.com

For peptides, biotin can be introduced at the N-terminus, C-terminus (typically via a lysine (B10760008) residue), or internally by incorporating a modified amino acid residue containing a biotin moiety or a reactive group for post-synthesis biotinylation. researchgate.netcreative-peptides.comlifetein.com.cnqyaobio.com Biotinylation reagents, often with suitable spacer arms, are coupled to the growing peptide chain on the solid support. sigmaaldrich.comcreative-peptides.com

In oligonucleotide synthesis, biotin can be attached to the 5'-end, 3'-end, or internally. biosyn.comlumiprobe.comatdbio.com Biotin phosphoramidites or solid supports modified with biotin are used in automated DNA/RNA synthesizers. glenresearch.comlumiprobe.comatdbio.com The choice of biotinylation strategy and linker depends on the intended application and the location of the biotin label on the oligonucleotide. biosyn.comatdbio.com Solid-phase synthesis allows for the production of highly pure biotinylated peptides and oligonucleotides. creative-peptides.com

Non-Specific Chemical Biotinylation Methods

Non-specific chemical biotinylation is a widely utilized technique that involves the covalent attachment of biotin to various functional groups present on a molecule, typically a protein. nih.govfishersci.secenmed.comfishersci.ca This method employs chemical reagents that react with specific residues, leading to the introduction of biotin tags at multiple sites on the target molecule. nih.govcenmed.comfishersci.ca Common functional groups targeted include primary amines, sulfhydryls, carboxyls, and carbohydrates. nih.govguidetopharmacology.orgcenmed.comfishersci.ca

Various chemical reagents are available for non-specific biotinylation, each designed to react with a particular functional group. For instance, N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines, forming stable amide bonds. cenmed.comfishersci.ca Sulfhydryl groups can be targeted using maleimide (B117702) or iodoacetyl derivatives of biotin. cenmed.com If free sulfhydryl groups are unavailable, thiolation reagents such as Traut's reagent can be used to introduce sulfhydryl groups onto lysine residues. cenmed.com Carboxyl groups can be modified using carbodiimide (B86325) chemistry in conjunction with amine-containing biotin derivatives.

A key characteristic of chemical biotinylation is its often non-specific nature, meaning biotin tags can be attached to multiple reactive sites on the protein. nih.govcenmed.com While this can be advantageous for achieving high labeling density, it may also lead to potential steric hindrance or interference with the molecule's function if critical residues are modified. nih.gov Optimizing reaction conditions, such as reagent concentration and reaction time, can help minimize the degree of non-specific labeling. nih.gov

Chemical biotinylation offers versatility, simplicity, and compatibility with a wide range of molecules, making it a fundamental technique for various downstream applications such as Western blotting, ELISA, affinity purification, and mass spectrometry analysis. nih.govcenmed.com

Photoactivatable Biotinyl Compounds

Photoactivatable biotinyl compounds are a specialized class of biotinylation reagents that enable the non-specific labeling of molecules upon activation by light, typically ultraviolet (UV) light. guidetopharmacology.orgcenmed.comfishersci.ca These reagents incorporate a photoactivatable group that, upon irradiation, generates a highly reactive species capable of forming covalent bonds with neighboring molecules, often by insertion into C-H and N-H bonds. cenmed.com This characteristic makes photoactivatable biotinylation particularly useful for labeling molecules or regions that lack readily available primary amines, sulfhydryls, or other commonly targeted functional groups. cenmed.comfishersci.ca

Common photoactivatable groups used in biotinyl compounds include aryl azides, diazirines, and benzophenones. cenmed.comwikipedia.orgwikipedia.orgfishersci.be Aryl azides, upon photolysis, generate highly reactive nitrenes. Diazirines form carbenes when exposed to UV light. Benzophenones undergo n→π* transition upon irradiation, leading to a diradical that can abstract hydrogen atoms and subsequently form covalent bonds. wikipedia.org

The synthesis of photoactivatable biotinyl compounds involves coupling the photoactivatable group and the biotin moiety, often via a linker. These linkers can vary in length and composition to optimize the labeling efficiency and minimize steric hindrance. guidetopharmacology.org Photoactivatable biotinylation can be used to label molecules in their native environment or at specific times during an experiment simply by controlling the exposure to UV light. cenmed.com

Biotinylated photoaffinity probes, which combine a photoactivatable group with a ligand or analog that binds specifically to a target molecule, are powerful tools for identifying and studying molecular interactions. wikipedia.orgfishersci.befishersci.fifishersci.ch Upon binding to the target, UV irradiation induces covalent cross-linking between the probe and interacting residues, allowing for the subsequent isolation and identification of the target molecule using biotin-avidin affinity capture. wikipedia.orgfishersci.befishersci.fi Examples include the synthesis of photoactivatable biotinylated analogs of hormones like dehydroepiandrosterone (B1670201) (DHEA) to probe binding sites fishersci.fi and the development of photoaffinity probes for identifying molecular targets of biologically active small molecules. fishersci.befishersci.chfishersci.ca

Rational Design and Synthesis of Biotinyl Probes and Affinity Reagents

The rational design and synthesis of biotinyl probes and affinity reagents involve the deliberate engineering of molecules to achieve specific labeling or capture objectives. This approach considers the chemical properties of biotin, the target molecule, the desired application, and the chemical reactions required for synthesis and labeling. wikipedia.orgfishersci.cafishersci.ca

Key elements in the rational design of biotinyl probes often include:

The Biotin Moiety: The biotin tag serves as the handle for high-affinity capture or detection using avidin or streptavidin. nih.govfishersci.sewikipedia.org Modified forms of biotin, such as desthiobiotin or iminobiotin, which exhibit lower affinity binding, can be incorporated to allow for gentler elution conditions. wikipedia.org

The Reactive Group or Affinity Element: This component is responsible for interacting with or attaching to the target molecule. It can be a chemically reactive group for covalent labeling (e.g., NHS ester, maleimide, photoactivatable group) or a ligand that binds specifically to the target. fishersci.cafishersci.ca

The Linker: A spacer arm connecting the biotin moiety to the reactive group or affinity element is often included to reduce steric hindrance and improve the accessibility of the biotin tag for binding to avidin or streptavidin. guidetopharmacology.org Linker length and composition can significantly impact probe performance. guidetopharmacology.org

Solubility and Cell Permeability: Probes can be designed to be water-soluble or membrane-permeable depending on whether intracellular or extracellular targets are being investigated. fishersci.ca

The synthesis of these rationally designed biotinyl probes and affinity reagents often involves multi-step organic chemistry. For instance, the synthesis of a photoactivatable biotinylated DHEA analog involved coupling biocytin (B1667093) with 4-benzoylbenzoic acid and then condensing this product with a DHEA derivative containing a diamine-hexane linker. fishersci.fi Another example is the synthesis of affinity-based covalent probes for sialyltransferases, which were designed using ligand-directed chemistry and incorporated an O-nitrobenzoxadiazole (O-NBD) warhead and a CMP-sialic acid based ligand connected via a linker. fishersci.cafishersci.ca These probes were synthesized through a modular approach, including copper-catalyzed azide-alkyne cycloaddition (CuAAC). fishersci.ca

Rational design allows for the creation of biotinyl reagents with tailored specificity and reactivity for diverse applications, including activity-based protein profiling, target identification, and the study of protein-ligand interactions. wikipedia.orgfishersci.befishersci.chfishersci.ca The ability to incorporate cleavable linkers provides an additional level of control, allowing for the release of the labeled target molecule from the biotin-binding protein affinity matrix. guidetopharmacology.orgwikipedia.org

Enzymatic Biotinylation Mechanisms and Systems

Holocarboxylase Synthetase (HCS) Mechanisms

Holocarboxylase synthetase (HCS) is the primary enzyme responsible for catalyzing the covalent attachment of biotin (B1667282) to biotin-dependent carboxylases and histones in eukaryotic cells. wikidata.orgwikipedia.orgcenmed.comfishersci.ca This process is vital for the proper function of carboxylases in metabolism and for the role of biotinylated histones in gene regulation and genome stability. wikipedia.org The mechanism catalyzed by HCS is an ATP-dependent, two-step reaction. wikidata.orgwikipedia.orgnih.govwikipedia.orgcenmed.com

Activation of Biotin to Biotinyl-AMP

The initial step in HCS-mediated biotinylation involves the activation of biotin. This is achieved through the reaction of biotin with adenosine (B11128) triphosphate (ATP) to form an activated intermediate, biotinyl-5'-AMP (biotinyl-adenylate), and pyrophosphate (PP i). wikidata.orgwikipedia.orgnih.govwikipedia.orgcenmed.comatamanchemicals.com This reaction is catalyzed by HCS and involves the nucleophilic attack of an oxygen atom from the carboxylate group of biotin on the α-phosphate of ATP. atamanchemicals.com

The reaction can be summarized as follows: Biotin + ATP ⇌ Biotinyl-5'-AMP + PP i

Biotinyl-5'-AMP serves as a high-energy intermediate, poised for the subsequent transfer of the biotinyl moiety. nih.govguidetopharmacology.orgfishersci.fimetabolomicsworkbench.org

Covalent Attachment to Lysine (B10760008) Residues of Apocarboxylases

In the second step, the biotinyl moiety of biotinyl-5'-AMP is transferred to a specific lysine residue within the target apocarboxylase protein. wikidata.orgwikipedia.orgnih.govwikipedia.orgcenmed.comatamanchemicals.com This transfer results in the formation of a stable amide bond between the carboxyl group of biotin and the ε-amino group of the lysine residue, releasing adenosine monophosphate (AMP). fishersci.caatamanchemicals.com The lysine residue targeted for biotinylation is typically located within a highly conserved amino acid sequence motif found in biotin-dependent carboxylases. wikidata.orgnih.govcenmed.com

The second step of the reaction is: Biotinyl-5'-AMP + Apocarboxylase-Lysine ⇌ Holocarboxylase-Lysine-Biotin + AMP

Biotin Ligase (BirA) Systems in Bacterial and Eukaryotic Contexts

Biotin ligases, such as BirA in bacteria, catalyze a similar biotinylation reaction to HCS. nih.govwikipedia.orgatamanchemicals.comguidetopharmacology.org In many bacteria, BirA is a bifunctional protein that not only catalyzes protein biotinylation but also acts as a transcriptional repressor regulating biotin biosynthesis genes. wikipedia.orgatamanchemicals.com While the primary focus here is on the enzymatic activity, this dual role highlights the importance of BirA in maintaining biotin homeostasis in prokaryotic cells.

Mechanism of BirA-Mediated Biotinylation

The mechanism of BirA-mediated biotinylation is analogous to that of HCS, proceeding through a two-step ATP-dependent process. nih.govwikipedia.orgguidetopharmacology.org The first step involves the activation of biotin to biotinyl-5'-AMP, utilizing ATP and releasing pyrophosphate. wikipedia.orgatamanchemicals.comguidetopharmacology.org The second step involves the transfer of the biotinyl group from biotinyl-5'-AMP to the ε-amino group of a specific lysine residue on the target protein, such as the Biotin Carboxyl Carrier Protein (BCCP), with the release of AMP. wikipedia.orgatamanchemicals.comguidetopharmacology.org BirA exhibits stringent substrate specificity for its target protein and the specific lysine residue to be biotinylated.

Engineering of Promiscuous Biotin Ligases (e.g., BioID, TurboID)

Building upon the mechanism of bacterial BirA, engineered promiscuous biotin ligases have been developed as powerful tools for proximity labeling applications. guidetopharmacology.org BioID (Biotin Identification) is a well-known example, derived from E. coli BirA with a mutation (commonly R118G) that reduces the enzyme's affinity for the biotinyl-5'-AMP intermediate. guidetopharmacology.org This reduced affinity leads to the release of the reactive biotinyl-5'-AMP from the enzyme's active site. guidetopharmacology.org The released biotinyl-5'-AMP is then free to react with and covalently label accessible lysine residues on proteins within a small radius (typically around 10 nm) of the engineered ligase.

TurboID is a more recent development, representing an engineered variant of BirA optimized for significantly faster labeling kinetics compared to BioID. This enhanced activity allows for shorter labeling times, enabling the study of more dynamic cellular processes. Split-TurboID systems have also been developed, where the enzyme is split into two inactive fragments that can reconstitute into an active form upon interaction or proximity, allowing for inducible and spatially controlled labeling. These engineered ligases utilize the same fundamental chemical principle: the generation of a reactive biotinyl-AMP intermediate that labels proximal proteins. guidetopharmacology.org

Biotinidase Activity and Biotinyl Recycling

Biotinidase is a crucial enzyme involved in the recycling of biotin within the body. guidetopharmacology.orgmetabolomicsworkbench.org Following the proteolytic degradation of biotinylated proteins (such as the biotin-dependent carboxylases), biotin remains covalently attached to lysine residues, forming biocytin (B1667093) (biotinyl-lysine) and biotinyl-peptides. metabolomicsworkbench.org Biotinidase catalyzes the hydrolysis of the amide bond between biotin and lysine (or peptides containing biotinyl-lysine), thereby releasing free biotin. metabolomicsworkbench.org

Hydrolysis of Biocytin and Biotinylated Peptides

Biotinidase (EC 3.5.1.12) is a key enzyme in biotin metabolism, primarily known for its role in recycling biotin from the breakdown products of biotin-dependent carboxylases and from dietary protein. researchgate.netnih.gov The principal substrate for biotinidase is biocytin (ε-N-biotinyl-L-lysine), an adduct of biotin and lysine, which is released during the proteolytic degradation of biotinylated proteins. researchgate.netnih.govnih.govscientificlabs.co.uk Biotinidase catalyzes the hydrolysis of the amide bond in biocytin, yielding free biotin and lysine. researchgate.netnih.govnih.gov

Research has investigated the specificity of biotinidase for biocytin compared to longer biotinylated peptides. Studies have shown that the rate of hydrolysis of biocytin is significantly higher than that of biotin-containing peptides of varying lengths. For instance, one study found the hydrolysis rate of biocytin to be 83-fold higher than that of biotinylated peptides 5-13 residues in length. acs.org Increasing the peptide length to 65-123 residues dramatically decreased the hydrolysis rate, by approximately 1200-fold compared to biocytin. acs.org These findings suggest that biocytin or very short biotinylated peptides are the primary physiological substrates for biotinidase in vivo. acs.org

The hydrolysis reaction catalyzed by biotinidase is essential for maintaining the body's pool of free biotin, which is then available for reuse by holocarboxylase synthetase to biotinylate newly synthesized apocarboxylases. researchgate.netunl.edu

Non-Hydrolytic Roles of Biotinidase

Beyond its well-established hydrolytic activity, biotinidase also exhibits non-hydrolytic functions, notably biotinyltransferase activity. alliedacademies.org This activity involves the transfer of biotin from biocytin to nucleophilic acceptors. alliedacademies.org This biotinyl transferase activity can occur at physiological pH and biocytin concentrations, suggesting it may be a significant function of the enzyme in various tissues and serum. alliedacademies.org

Recent studies indicate that biotinidase may play a role in the post-translational modification of histones by transferring biotin to them in the presence of biocytin. alliedacademies.org Furthermore, there is evidence suggesting that biotinidase might also be involved in removing the biotinyl moiety from histones, indicating a potential role in both the biotinylation and debiotinylation of histones. alliedacademies.orgresearchgate.net This dual capacity highlights a more complex role for biotinidase in cellular processes than previously understood, extending its function beyond simple biotin recycling to potentially influencing epigenetic mechanisms.

Enzymatic Biotinylation of Histones

Histone biotinylation is a post-translational modification involving the covalent attachment of biotin to lysine residues in histone proteins. This modification is considered a component of epigenetic regulation, influencing chromatin structure and gene function. nih.govnih.govresearchgate.net Biotinylated histones have been detected in various human cell types. nih.govplos.org

The enzymatic biotinylation of histones is primarily mediated by holocarboxylase synthetase (HCS), although biotinidase has also been shown to possess histone biotinyl ligase activity in vitro. plos.orgconicet.gov.arnih.govnih.gov However, in vivo studies strongly suggest that HCS is the more critical enzyme for histone biotinylation. conicet.gov.arnih.govnih.gov HCS is localized in the cell nucleus and is associated with chromatin, consistent with its role in modifying histones. conicet.gov.arnih.gov

Several distinct biotinylation sites have been identified in human histones. These include specific lysine residues in histone H2A, H3, and H4. nih.govnih.govresearchgate.net

HistoneIdentified Biotinylation Sites (Lysine Residues)
H2AK9, K13, K125, K127, K129
H3K4, K9, K18
H4K8, K12, K16

Note: This table is based on research findings regarding identified histone biotinylation sites. nih.govnih.govresearchgate.netnih.gov

The abundance of histone biotinylation marks is influenced by both the availability of biotin and the activity of HCS. nih.gov

Role of HCS and Biotinidase in Histone Biotinylation

Holocarboxylase synthetase (HCS) is considered the primary enzyme responsible for catalyzing the covalent binding of biotin to lysine residues in histones in vivo. conicet.gov.arnih.govnih.gov The mechanism by which HCS biotinylates histones depends on ATP and biotin. unl.edu HCS has been shown to have histone biotinyl ligase activity using recombinant histones. plos.org HCS is abundant in the nucleus, where histone biotinylation occurs. conicet.gov.ar

While biotinidase has demonstrated histone biotinyl ligase activity in vitro, its contribution to histone biotinylation in vivo is thought to be less significant than that of HCS. plos.orgnih.govnih.govunl.edu The proposed mechanism for biotinidase-mediated histone biotinylation involves the cleavage of biocytin, leading to a biotinyl-thioester intermediate at or near the active site of biotinidase, followed by the transfer of the biotinyl moiety to the ε-amino group of lysine in histones. nih.govcabidigitallibrary.orgresearchgate.net However, studies in HCS-deficient cells show decreased histone biotinylation, further supporting the prominent role of HCS. researchgate.net

Interestingly, recent research suggests that different enzymatic forms of biotinidase, potentially arising from alternative splicing, might be involved in either the biotinylation or debiotinylation of histones. researchgate.net This indicates a potentially more complex interplay between HCS and biotinidase in regulating histone biotinylation levels.

Impact on Chromatin Structure and Gene Regulation (Molecular Level)

Histone biotinylation plays a role in modulating chromatin structure and influencing gene regulation at the molecular level. This modification is associated with the regulation of gene expression, genome stability, and cellular responses to DNA damage. nih.govnih.govresearchgate.netplos.orgnih.gov

Specific histone biotinylation marks are enriched in certain genomic regions and have been linked to transcriptional repression. For example, K8- and K12-biotinylated histone H4 (H4K8bio, H4K12bio) are found to be enriched in repeat regions and are associated with gene repression. plos.orgnih.gov Studies have shown that biotinylation of histone H4 at lysine-12 (K12Bio-H4) is linked to the repression of certain genes. plos.orgconicet.gov.ar

Research using atomic force microscopy has provided insights into the structural impact of histone biotinylation on nucleosomes. Analysis of nucleosomes formed with biotin-modified H4 revealed an increase in the length of DNA wrapped around the histone core compared to nucleosomes with non-modified H4. plos.org This increase in nucleosomal DNA length is hypothesized to stabilize the association between DNA and histones, potentially preventing nucleosome unwrapping and contributing to the gene silencing observed with histone biotinylation. plos.org

The abundance of specific biotinylation sites on histones can change in response to cellular events like proliferation, suggesting a dynamic regulatory role. nih.govnih.gov Furthermore, histone biotinylation is implicated in the cellular response to DNA damage. alliedacademies.orgnih.govnih.govresearchgate.net

While the precise mechanisms by which histone biotinylation affects chromatin structure and gene regulation are still being elucidated, evidence suggests that it can influence the binding of chromatin-associated proteins and potentially interact with other histone modifications, contributing to a complex epigenetic code. nih.gov

Enzymatic Biotinylation of Nucleic Acids

Enzymatic biotinylation is also utilized for modifying nucleic acids, including DNA and RNA. This process involves the covalent attachment of biotin to nucleotides, which can then be incorporated into nucleic acid molecules through enzymatic reactions. thermofisher.combiotium.comalfa-chemistry.com

One common method involves the enzymatic incorporation of biotinylated deoxynucleotide triphosphates (biotin-dUTP or biotin-dCTP) into DNA. thermofisher.combiotium.com Enzymes such as Klenow DNA polymerase, used in techniques like nick translation or random priming, can incorporate these modified nucleotides into double-stranded DNA fragments. thermofisher.combiotium.com Similarly, RNA polymerases (e.g., T7, T3, SP6) can incorporate biotinylated nucleotides into RNA transcripts during in vitro transcription. thermofisher.com

These enzymatically biotinylated nucleic acids serve as valuable probes in various molecular biology applications, such as in situ hybridization, Northern and Southern blotting, and affinity binding assays. thermofisher.comaddgene.org The high affinity of biotin for streptavidin or avidin (B1170675) allows for the detection, visualization, or isolation of the biotinylated nucleic acids and associated molecules. thermofisher.comalfa-chemistry.com For instance, biotin-labeled nucleic acids can be hybridized to target sequences, and the hybrids can then be detected using streptavidin-enzyme conjugates or fluorescently labeled streptavidin.

The enzymatic approach offers site-specific labeling in some applications, depending on the enzyme and method used. alfa-chemistry.comaddgene.org The incorporation of biotinylated nucleotides is a key technique for generating labeled probes for research and diagnostic purposes. biotium.com

Biotinylated Nucleotides Used in Enzymatic LabelingCommon Enzymes for IncorporationApplications
Biotin-dUTPKlenow DNA polymeraseNick translation, Random priming, 3'-end labeling
Biotin-dCTPKlenow DNA polymeraseNick translation, Random priming, 3'-end labeling
Biotinylated ribonucleotidesT7, T3, SP6 RNA polymerasesIn vitro transcription for RNA probe synthesis

The length of the linker arm between biotin and the nucleotide (e.g., Biotin-11-dUTP, Biotin-16-dUTP) can influence the efficiency of enzymatic incorporation and subsequent binding to streptavidin. biotium.com

Molecular and Cellular Interactions of Biotinyl Species

Interaction of Biotinyl Coenzymes with Carboxylases

Biotin-dependent carboxylases catalyze essential reactions involving the transfer of a carboxyl group, utilizing biotin (B1667282) as a cofactor. These enzymes play critical roles in key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism. walshmedicalmedia.com The interaction involves the covalent attachment of biotin to a specific lysine (B10760008) residue within the enzyme, forming a biotinyl coenzyme. annualreviews.orgnih.govnih.gov

Mechanisms of Carbon Dioxide Transfer

The carboxylation reactions catalyzed by biotin-dependent enzymes proceed through a two-step mechanism involving two distinct partial reactions occurring at separate active sites within the enzyme complex. walshmedicalmedia.comannualreviews.org The first half-reaction is catalyzed by the biotin carboxylase (BC) component, which activates bicarbonate (HCO₃⁻) and transfers a carboxyl group to the biotin cofactor. annualreviews.orgnih.govmdpi.com This ATP-dependent process involves the formation of carboxyphosphate (B1215591), a high-energy intermediate, from ATP and bicarbonate. mdpi.comresearchgate.netpnas.org

The proposed mechanism involves the nucleophilic attack of bicarbonate on the γ-phosphate of ATP, leading to the formation of carboxyphosphate and ADP. nih.govpnas.org Subsequently, the activated carboxyl group is transferred from carboxyphosphate to the N1' nitrogen atom of the biotin moiety, which is covalently linked to the biotin carboxyl carrier protein (BCCP). annualreviews.orgnih.gov This results in the formation of carboxybiotin. nih.govnih.gov

There has been discussion regarding whether the carboxyphosphate intermediate directly reacts with biotin or if it decomposes within the active site to release CO₂ and phosphate, with biotin then attacking the localized CO₂. walshmedicalmedia.commdpi.comresearchgate.net Theoretical analyses suggest the first step, carboxyphosphate generation, may be rate-limiting. pnas.org

Specific amino acid residues within the BC active site are crucial for this process. For instance, glutamate (B1630785) and arginine residues are implicated in stabilizing intermediates and facilitating proton transfer during the carboxylation of biotin. nih.govnih.gov Magnesium ions also play a vital role by coordinating with ATP, a necessary substrate for the reaction. nih.govmdpi.com

ATP + Biotin-BCCP + HCO₃⁻ ⇌ ADP + Pi + Carboxybiotin-BCCP nih.gov

The second half-reaction, catalyzed by the carboxyltransferase (CT) component, involves the transfer of the carboxyl group from carboxybiotin-BCCP to a specific acceptor substrate (e.g., acetyl-CoA in fatty acid synthesis, pyruvate (B1213749) in gluconeogenesis). annualreviews.orgnih.gov This regenerates the biotin-BCCP conjugate and generates the carboxylated product. nih.gov

Structural Biology of Biotinyl-Enzyme Complexes

Biotin-dependent carboxylases exhibit diverse structural architectures, ranging from multi-subunit complexes in prokaryotes to multi-domain proteins on a single polypeptide chain in eukaryotes. annualreviews.orgnih.govresearchgate.netfrontiersin.orgmdpi.com Despite this variability, they share conserved functional components: biotin carboxylase (BC), carboxyltransferase (CT), and the biotin carboxyl carrier protein (BCCP). annualreviews.orgnih.govresearchgate.netfrontiersin.org

The biotin cofactor is covalently attached to a conserved lysine residue within the BCCP subunit. annualreviews.orgnih.govnih.govfrontiersin.orgnih.govuni-regensburg.deresearchgate.net This attachment is catalyzed by biotin protein ligase (BPL), also known as BirA in bacteria or holocarboxylase synthase (HCS) in mammals. nih.govnih.govuni-regensburg.deresearchgate.netresearchgate.net BPL first activates biotin to form biotinyl-5'-AMP before transferring the biotin moiety to the target lysine. nih.govnih.govuni-regensburg.deresearchgate.net

A key feature of these enzymes is the flexibility of the BCCP subunit. The biotinylated lysine residue is located on a flexible linker arm, allowing the biotin cofactor to move between the spatially separated active sites of the BC and CT components. walshmedicalmedia.comannualreviews.orgresearchgate.net This "swinging arm" mechanism facilitates the channeling of the carboxyl group from the site of carboxylation (BC) to the site of transfer to the substrate (CT). annualreviews.orgresearchgate.net

Structural studies, including X-ray crystallography, have provided detailed insights into the architecture of biotin-dependent carboxylases and the binding modes of substrates and cofactors. For example, the structure of E. coli biotin carboxylase reveals three distinct domains (A, B, and C), with the active site located at their interface. researchgate.netnih.govnih.govtandfonline.com The B domain, which contains an ATP-grasp motif, undergoes conformational changes upon ATP binding, contributing to the catalytic mechanism. nih.govnih.govtandfonline.com

Crystal structures of BC in complex with substrates and products, such as bicarbonate, ADP, and carboxybiotin analogues, have helped elucidate the catalytic residues and the precise positioning of molecules within the active site. mdpi.comnih.govtandfonline.com These structures highlight the conserved structural motifs and domain rearrangements that are characteristic of the biotin enzyme family. nih.gov

Biotinyl Transporter Systems (Non-Mammalian Cell Models)

Organisms that cannot synthesize biotin de novo or for whom uptake is energetically more favorable rely on specific transport systems to acquire the vitamin from their environment. walshmedicalmedia.comresearchgate.net While mammalian biotin transport is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), non-mammalian organisms utilize different mechanisms. walshmedicalmedia.comoup.comnih.gov

Sodium-Dependent Biotinyl Transport Mechanisms

In contrast to the well-characterized sodium-dependent biotin uptake mediated by SMVT in mammalian cells, prominent sodium-dependent biotin transport mechanisms have not been extensively characterized in non-mammalian cell models based on the available literature. mdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.govasm.org

In yeast, such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, biotin uptake is mediated by the Vitamin H Transporter 1 (VHT1), which functions as a proton-dependent symporter. walshmedicalmedia.comoup.com This mechanism utilizes a proton gradient, rather than a sodium gradient, to drive biotin translocation across the cell membrane. walshmedicalmedia.comoup.com

Bacterial biotin transport systems are diverse. Some bacteria, including Escherichia coli, employ mechanisms that are not yet fully characterized. walshmedicalmedia.com Other bacteria utilize Energy Coupling Factor (ECF) transporters, which typically consist of substrate-specific (S), transmembrane (T), and ATPase (A) components. pnas.orgrsc.org BioY is an example of an S component involved in biotin transport in some bacterial species. pnas.orgrsc.org While ECF transporters are active transport systems, their mechanism does not necessarily involve direct sodium coupling for biotin translocation. pnas.org

Although some bacteria are known to transport certain substrates in a sodium-dependent manner, specific sodium-dependent biotin transporter mechanisms in non-mammalian organisms, distinct from the mammalian SMVT, are not widely documented in the provided search results. researchgate.net The primary characterized active biotin transport systems in non-mammalian microbes appear to be proton-dependent symport in yeast and ECF transport in certain bacteria. walshmedicalmedia.compnas.orgoup.com

Regulation of Biotinyl Transporter Expression

The expression of biotin transporter systems in non-mammalian organisms is subject to regulatory mechanisms that respond to intracellular biotin levels, ensuring appropriate uptake based on cellular needs.

In bacteria, the bifunctional protein BirA plays a central role in regulating biotin metabolism, including the expression of genes involved in biotin biosynthesis and transport. annualreviews.orgnih.govnih.govmdpi.comresearchgate.net BirA acts as a transcriptional repressor. When intracellular biotin concentrations are high, biotin is converted to biotinyl-5'-AMP by BirA. researchgate.netresearchgate.net The complex of BirA and biotinyl-5'-AMP then binds to specific operator DNA sequences in the promoter regions of biotin operons, repressing the transcription of biotin synthesis and uptake genes. researchgate.netresearchgate.netasm.orgresearchgate.net This feedback mechanism helps maintain biotin homeostasis. Other bacterial regulators, such as BioQ and BioR, have also been identified as influencing biotin synthesis and transport gene expression, although their precise mechanisms and biotin responsiveness may differ from BirA. nih.gov

In yeast, the regulation of biotin metabolism and transport gene expression is also responsive to biotin availability. mdpi.com Under conditions of biotin depletion, the transcription of genes encoding biotin biosynthetic enzymes and the biotin transporter VHT1 is up-regulated. mdpi.com Studies in Saccharomyces cerevisiae have shown that biotin-protein ligase (BPL) is an important component of the biotin-sensing pathway that mediates this transcriptional regulation. mdpi.com While the VHT1 transporter itself does not appear to act as a biotin sensor, intracellular biotin levels are crucial for this regulatory response, with BPL playing a key role in sensing and signaling biotin status to the transcriptional machinery. mdpi.com A conserved palindromic promoter element has been identified as necessary for mediating the biotin-responsive gene expression in yeast. mdpi.com Furthermore, growth in high biotin concentrations can impair subsequent biotin uptake, suggesting a repression of the transport system's synthesis.

Biotinyl-Mediated Cellular Signaling Pathways (Non-Clinical)

Beyond its well-established role as a carboxyl group carrier in enzymatic reactions, biotin and its metabolic intermediates have been implicated in influencing cellular processes through mechanisms that can be broadly considered as cellular signaling in non-clinical contexts. These often involve the sensing of biotin status and subsequent regulatory responses affecting gene expression, metabolism, and development.

In bacteria, the regulatory function of BirA, mediated by the binding of biotinyl-5'-AMP, serves as a direct link between intracellular biotin levels and the transcriptional control of metabolic pathways. nih.govresearchgate.netresearchgate.net This system acts as a sensor for the availability of biotin and its activated form, influencing the cell's capacity for biotin synthesis and uptake, and thereby impacting metabolic flux. nih.govresearchgate.netresearchgate.net

In yeast, the sensing of biotin status influences the expression of a wide array of genes, including those involved in carbon metabolism. nih.govmdpi.com Biotin starvation in Saccharomyces cerevisiae has been shown to alter the expression of genes related to glucose utilization, lipogenesis, fatty acid β-oxidation, and gluconeogenesis. nih.gov These effects are associated with changes in ATP levels and the activation of energy stress sensors like AMP kinase (Snf1 in yeast), suggesting a link between biotin availability, cellular energy status, and metabolic gene regulation. nih.gov Biotin-protein ligase (BPL) is central to this biotin-sensing pathway in yeast, influencing the expression of biotin-responsive genes. mdpi.com

In plants, biotin has been found to exert non-catalytic functions that regulate gene expression at transcriptional, translational, and post-translational levels. nih.gov Studies in Arabidopsis thaliana have demonstrated that biotin can influence the expression and activity of biotin-containing enzymes like methylcrotonyl-CoA carboxylase (MCCase). nih.gov Biotin supplementation has also been observed to affect plant development, including root system architecture, and can influence the production of reactive oxygen species (ROS), suggesting broader regulatory roles beyond its function as an enzyme cofactor. oup.com While the precise signaling cascades are under investigation, these findings indicate that biotin status can influence developmental processes and cellular stress responses in plants.

In fungi, biotin auxotrophy or supplementation can impact growth and morphology. For example, biotin enhances germ tube formation and filamentation in the opportunistic pathogen Candida albicans. In the filamentous fungus Beauveria bassiana, biotin metabolism has been linked to the regulation of conidiation (asexual spore formation), a key developmental process. Biotin supplementation can restore conidiation defects in mutants, and studies suggest that biotin influences the expression of genes in central developmental pathways, potentially through effects on regulatory proteins or histone biotinylation. These examples highlight how biotin availability can act as a signal influencing fungal development and morphology.

While not always fitting the classical definition of a signal transduction pathway involving receptor-ligand interactions and kinase cascades, these instances in non-mammalian organisms demonstrate that cells have evolved mechanisms to sense biotin levels and translate this information into regulatory outputs that affect essential cellular processes.

Data Table 1: Key Enzymes and Proteins in Biotin Metabolism and Interaction

ComponentPrimary FunctionOrganism Examples
Biotin Carboxylase (BC)Catalyzes ATP-dependent carboxylation of biotinBacteria, Yeast, Plants, Mammals
Carboxyltransferase (CT)Transfers carboxyl group from carboxybiotin to substrateBacteria, Yeast, Plants, Mammals
Biotin Carboxyl Carrier Protein (BCCP)Carries covalently bound biotin; acts as a flexible armBacteria, Yeast, Plants, Mammals
Biotin Protein Ligase (BPL)/BirA/HCSCovalently attaches biotin to apo-carboxylasesBacteria, Yeast, Plants, Mammals
VHT1Proton-dependent biotin symporterYeast (S. cerevisiae, S. pombe)
BioY (ECF transporter component)Substrate-specific component of bacterial biotin ECF transportersBacteria (e.g., Rhodobacter capsulatus, Chlamydia)
BirA (as repressor)Transcriptional repressor of biotin synthesis and transport genes (biotinyl-AMP bound)Bacteria (e.g., E. coli, S. aureus)
BioQ, BioRTranscriptional regulators of biotin metabolism genesBacteria (e.g., Corynebacterium glutamicum)

Role of Biotinyl-AMP in Intracellular Signaling

Biotinyl-AMP, an activated form of biotin, is synthesized by holocarboxylase synthetase (HCS) in an ATP-dependent manner and serves as an intermediate in the covalent attachment of biotin to carboxylases. mdpi.comumaryland.edu Beyond its role in carboxylation, biotinyl-AMP has been reported to participate in intracellular signal transduction. mdpi.comumaryland.eduresearchgate.netannualreviews.org Studies suggest that biotinyl-AMP can activate soluble guanylate cyclase (sGC), leading to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comumaryland.eduresearchgate.netannualreviews.org This elevation in cGMP subsequently activates protein kinase G (PKG). mdpi.comumaryland.eduresearchgate.netannualreviews.org The sGC-cGMP-PKG pathway is implicated in the expression of proteins involved in biotin uptake and metabolism, such as the sodium-dependent multivitamin transporter (SMVT) and HCS itself. mdpi.com This signaling cascade appears to enhance the transcription of genes encoding biotin-dependent carboxylases and HCS. annualreviews.org

Modulation of Gene Expression by Biotinyl Status

Biotin status significantly influences gene expression, impacting a wide range of cellular processes. researchgate.netannualreviews.orgnih.govnih.govnih.gov Evidence from DNA microarray and high-throughput studies indicates that biotin can modify the expression levels of thousands of genes at both transcriptional and post-transcriptional levels. nih.govnih.gov

Several mechanisms have been identified through which biotin affects gene expression:

Activation of soluble guanylate cyclase by biotinyl-AMP: As discussed in Section 5.3.1, biotinyl-AMP's activation of the sGC-cGMP-PKG pathway influences the transcription of genes encoding biotin-dependent carboxylases and HCS. researchgate.netannualreviews.orgnih.gov

Nuclear translocation of NF-κB: Biotin deficiency can trigger the nuclear translocation of the transcription factor NF-κB, which mediates the transcriptional activation of antiapoptotic genes. researchgate.netannualreviews.orgnih.gov

Remodeling of chromatin by histone biotinylation: Biotin can be covalently linked to histones, the proteins around which DNA is wrapped in eukaryotic nuclei. researchgate.netannualreviews.orgnih.govoregonstate.edunih.gov This modification, known as histone biotinylation, plays a role in chromatin structure and gene regulation. annualreviews.orgoregonstate.edunih.gov Biotinylation sites have been identified in histones H2A, H3, and H4. nih.gov For instance, biotinylation of lysine-12 in histone H4 has been shown to repress genes like those encoding interleukin-2 (B1167480) and the sodium-dependent multivitamin transporter (hSMVT). oregonstate.edunih.gov HCS and potentially biotinidase are involved in mediating the covalent binding of biotin to histones. annualreviews.orgoregonstate.edumdpi.com

Modulation of transcription factors: The activity of transcription factors such as Sp1 and Sp3 has been shown to depend on biotin supply. annualreviews.org

Biotin's influence on gene expression extends to crucial components of its own uptake and metabolism, including SMVT and HCS. mdpi.com Furthermore, biotin modulates the expression of genes encoding key enzymes in metabolic pathways, such as those involved in glucose and lipid metabolism, including glucokinase, pyruvate kinase, and acetyl-CoA carboxylases (ACC-1, ACC-2), often via the sGC-cGMP-PKG pathway and transcription factors. mdpi.com

Studies have shown that biotin deficiency can lead to decreased expression of genes encoding biotin-dependent carboxylases and HCS. researchgate.netnih.gov Conversely, biotin supplementation can increase the expression of certain genes, such as 3-methylcrotonyl-CoA carboxylase in peripheral blood mononuclear cells. researchgate.net

Post-transcriptional mechanisms may also contribute to the effects of biotin on gene expression, potentially involving ribosomal activity and protein folding. annualreviews.orgnih.gov

Proximity-Dependent Biotinylation in Live Cell Systems

Proximity-dependent biotinylation (PDB) is a powerful technique used in live cells to identify proteins that are in close spatial proximity to a protein of interest (POI). mdpi.comnih.govfrontiersin.orgmolbiolcell.orgnih.govnih.govjacc.orgpnas.orgbiorxiv.orgbiologists.com This method involves fusing an enzyme, typically a promiscuous biotin ligase or a peroxidase, to the POI. mdpi.comnih.govfrontiersin.orgnih.govjacc.orgharvard.edu Upon the addition of biotin or a biotinylated substrate, the enzyme catalyzes the covalent labeling of nearby proteins with biotin. mdpi.comnih.govfrontiersin.orgnih.govnih.govjacc.orgharvard.edu The biotinylated proteins can then be isolated using streptavidin affinity capture and identified, commonly by mass spectrometry. mdpi.comnih.govfrontiersin.orgmolbiolcell.orgnih.gov This approach provides a snapshot of the protein environment around the POI in its native cellular context. mdpi.comjacc.orgbiorxiv.orgbiologists.com

Mechanisms of Proximity Labeling (e.g., Biotin Ligases, Peroxidases)

Two primary classes of enzymes are widely used for proximity labeling:

Biotin Ligases: Promiscuous biotin ligases, such as mutated Escherichia coli BirA (BioID, BioID2, TurboID, miniTurbo), are commonly employed. mdpi.comnih.govmolbiolcell.orgnih.govbiologists.comharvard.edu These enzymes utilize ATP and exogenous biotin to catalyze the formation of a reactive intermediate, biotinoyl-5'-AMP (biotinyl-AMP). umaryland.edumdpi.combiologists.comnih.gov This reactive biotinyl-AMP can then diffuse from the enzyme's active site and covalently label primary amines, primarily lysine residues, on neighboring proteins. nih.govmolbiolcell.orgbiologists.comharvard.edu BioID, the first widely adopted promiscuous biotin ligase for PDB, has a relatively slow labeling speed, requiring incubation periods of several hours (typically 15-24 hours). nih.govharvard.edu Engineered variants like TurboID and miniTurbo exhibit significantly faster kinetics, enabling shorter labeling times (e.g., ~10 minutes for TurboID). mdpi.combiologists.com

Peroxidases: Enzymes like engineered ascorbate (B8700270) peroxidase (APEX, APEX2) and horseradish peroxidase (HRP) are also used for proximity labeling. mdpi.comnih.govfrontiersin.orgjacc.orgharvard.edu These enzymes use exogenous hydrogen peroxide to oxidize a biotinylated substrate, such as biotin-phenol or biotin-tyramide, into highly reactive, short-lived free radicals. mdpi.comnih.govjacc.org These radicals then covalently label electron-rich amino acid residues, primarily tyrosine, tryptophan, and histidine, on nearby proteins. nih.gov Peroxidase-based methods generally have much faster labeling kinetics compared to BioID, often requiring only minutes of incubation. harvard.edusci-hub.se

Spatial Restriction and Labeling Radius Considerations

A key aspect of proximity labeling is the spatial restriction of the labeling reaction, which allows for the identification of proteins within a defined vicinity of the POI. frontiersin.orgbiorxiv.org This spatial restriction is primarily achieved by two factors:

Short half-life of the reactive intermediate: The reactive intermediates generated by both biotin ligases (biotinyl-AMP) and peroxidases (phenoxyl radicals) are designed to be short-lived. mdpi.comfrontiersin.org This limited lifespan restricts their diffusion distance from the enzyme's active site, thus localizing the labeling to proteins in close proximity. mdpi.comfrontiersin.org For peroxidase-based methods, the phenoxyl radicals have a half-life of less than 1 millisecond, resulting in a labeling radius estimated to be around 10-20 nm. frontiersin.orgjacc.org The half-life of biotinyl-AMP generated by biotin ligases is longer, potentially allowing for greater diffusion, but practical labeling radii in cellular contexts have been estimated to be around 10-20 nm for BioID. nih.govfrontiersin.orgmolbiolcell.orgpnas.org

Labeling time: Reducing the labeling time can further enhance spatial restriction, particularly for enzymes with faster kinetics like TurboID and APEX. frontiersin.org Shorter incubation periods limit the time available for the reactive intermediate to diffuse away from the enzyme.

The labeling radius is an important consideration for experimental design and data interpretation. molbiolcell.orgpnas.org A smaller radius is beneficial for identifying direct interaction partners, while a larger radius can capture components of a larger protein complex or cellular subcompartment. molbiolcell.org Factors such as the size of the enzyme fusion protein and the use of flexible linkers between the POI and the enzyme can also influence the effective labeling radius. molbiolcell.org

Protein-Protein Interactions Involving Biotinyl Tags

Biotinyl tags are widely used to study protein-protein interactions (PPIs), both in vitro and in living cells. nih.govfishersci.denih.govresearchgate.netrevvity.comresearchgate.net The high affinity of biotin for streptavidin or avidin (B1170675) provides a robust and efficient method for isolating biotinylated proteins and their associated partners. nih.govresearchgate.net

In the context of proximity-dependent biotinylation (PDB), fusing a promiscuous biotin ligase to a POI allows for the identification of proteins that are in close proximity, which often includes interacting partners. nih.govnih.govbiologists.comfishersci.denih.govresearchgate.net The biotinylation of proximate proteins generates a "history" of associations over the labeling period. molbiolcell.orgnih.gov Affinity capture using streptavidin beads allows for the isolation of the biotinylated POI and any proteins that were biotinylated due to their proximity, including direct and indirect interactors, as well as other proximal proteins. nih.govnih.gov Subsequent mass spectrometry analysis identifies these candidate interacting and proximal proteins. mdpi.comnih.govfrontiersin.orgmolbiolcell.orgnih.govnih.gov

Beyond PDB, biotinyl tags can be directly incorporated into proteins or peptides for various PPI studies. For example, in pull-down assays, a biotinylated bait protein can be used to capture interacting prey proteins from cell lysates. fishersci.deresearchgate.netthermofisher.com The biotinylated bait and its bound partners are then isolated using streptavidin-coated beads. fishersci.deresearchgate.net

Another approach involves using a biotin acceptor peptide (BAP) tag, which is a substrate for biotin ligase. researchgate.net By fusing one protein partner to a biotin ligase and the other to a BAP, biotinylation of the BAP occurs specifically when the two proteins are in close proximity, indicating an interaction. researchgate.net This method can be used for detecting PPIs in vitro and in cells and offers advantages such as low background and high sensitivity. researchgate.net

Biotinyl tags are also utilized in various assay formats for detecting PPIs, often in conjunction with other tags and detection methods like HTRF (Homogeneous Time Resolved Fluorescence). revvity.com

Protein-RNA and Protein-DNA Interactions Involving Biotinyl Tags

Biotinyl tags are valuable tools for investigating interactions between proteins and nucleic acids (RNA and DNA). harvard.edunih.govfishersci.deresearchgate.netnih.gov The high affinity of biotin for streptavidin facilitates the isolation of biotinylated nucleic acids or proteins bound to nucleic acids. fishersci.denih.gov

For studying protein-DNA interactions, biotinylated DNA probes are commonly used in pull-down assays. fishersci.denih.govgithub.io A biotinylated DNA sequence of interest is incubated with a protein sample (e.g., cell lysate containing potential DNA-binding proteins). fishersci.degithub.io Proteins that bind to the DNA probe are captured along with the biotinylated DNA using streptavidin-coated beads. fishersci.denih.govgithub.io The bound proteins can then be eluted and identified by techniques such as Western blot or mass spectrometry. fishersci.degithub.io This method is useful for identifying proteins that bind to specific DNA sequences. nih.govgithub.io

Biotinyl tags are also applied in methods for studying protein-RNA interactions. fishersci.denih.govnih.govmdpi.commdpi.comresearchgate.net Similar to protein-DNA studies, biotinylated RNA probes can be used in RNA pull-down assays to isolate RNA-binding proteins (RBPs). fishersci.denih.govnih.govmdpi.com A biotinylated RNA molecule is incubated with a protein extract, and the RNA-protein complexes are captured using streptavidin beads. fishersci.denih.govmdpi.com The associated proteins are then analyzed. fishersci.denih.govmdpi.com Biotin can be incorporated into RNA probes during in vitro transcription or attached chemically. nih.govnih.gov

Proximity labeling techniques have also been adapted to study protein-RNA interactions in live cells. nih.govmdpi.comresearchgate.net By targeting a promiscuous biotin ligase to a specific RNA molecule (e.g., using RNA aptamers or CRISPR-based systems), proteins in close proximity to the RNA can be biotinylated. nih.govmdpi.comresearchgate.net This allows for the identification of RBPs and other proteins that localize near the target RNA. nih.govmdpi.com

Furthermore, biotinylated antisense oligonucleotide (ASO) probes can be used to directly purify abundantly expressed ribonucleoprotein (RNP) complexes from human cells. mdpi.commdpi.com These probes hybridize to the target RNA, and the associated proteins are then captured via the biotin tag using streptavidin beads. mdpi.commdpi.com

Analytical and Detection Methodologies for Biotinyl Compounds

Chromatographic Techniques for Biotinyl Species

Chromatography plays a significant role in separating and quantifying biotinyl compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a widely used technique.

High-Performance Liquid Chromatography (HPLC) for Biotinyl Quantification

HPLC is a valuable technique for the determination and quantification of biotinyl compounds. It offers advantages such as reproducibility and the ability to separate biotin (B1667282) from potential degradation products and excipients in various matrices, including multivitamin tablets and food products. nih.govservice.gov.uk

HPLC methods for biotin quantification often utilize reversed-phase C18 columns. nih.govoup.comgoogle.com Detection of biotin in HPLC can be challenging due to its poor, non-specific absorption in the UV range, particularly at low concentrations found in food. service.gov.uk Non-specific detection is possible at around 204 nm, but this can be affected by other compounds absorbing at this wavelength. service.gov.uk To enhance sensitivity and specificity, derivatization techniques are frequently employed. service.gov.uk For instance, biotin can be converted into fluorescent derivatives using labels like panacyl bromide, allowing for fluorescence detection. nih.gov Another approach involves post-column reaction with streptavidin-fluorescein isothiocyanate, followed by fluorescence detection. oup.comeconomie.gouv.fr

Different mobile phase compositions have been reported for HPLC analysis of biotin. Examples include mixtures of water, acetonitrile (B52724), and phosphoric acid sielc.com, or trifluoroacetic acid aqueous solution and acetonitrile google.com. Gradient elution can be used to separate biotin along with other water-soluble vitamins within a single run. nih.gov The choice of mobile phase and column depends on the specific biotinyl compound and the matrix being analyzed.

HPLC-Mass Spectrometry (HPLC-MS/MS) offers increased sensitivity and specificity for biotin quantification, particularly in complex samples like feed, food, tablets, and premixes. nih.gov This method can involve different extraction procedures, such as alkaline extraction or hydrolysis with sulfuric acid followed by enzymatic digest with papain, to ensure optimal release of biotin from the matrix. nih.gov The use of deuterated biotin as an internal standard in HPLC-MS/MS helps compensate for losses during sample preparation and ion suppression. nih.gov

Research findings highlight the effectiveness of HPLC for biotin determination. A reproducible reversed-phase HPLC method for biotin in multivitamin-multimineral tablets showed excellent precision and accuracy, with a linear range of 0.5-2 micrograms/ml. nih.gov Another HPLC method for biotin determination in multivitamin tablets, using a Discovery C18 column and UV detection at 200 nm, demonstrated linearity from 1.5 µg/ml to 10.5 µg/ml with a high regression coefficient. ptfarm.pl

Reversed-Phase Chromatography for Biotinyl Separation

Reversed-phase chromatography (RPC) is a widely used technique for separating biotinyl compounds based on their hydrophobicity. chromtech.com In RPC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol. chromtech.com

RPC is effective for separating biotin and its analogues, providing a wide range of retention times and resolution. nih.gov It is considered the only satisfactory means of purifying biotinylated oligonucleotides produced by certain methods. glenresearch.com Reversed-phase C18 columns are commonly used for the separation of biotin and related compounds. nih.govoup.comgoogle.com

While RPC is powerful, the poor UV absorption of biotin can necessitate derivatization for sensitive detection, especially in complex matrices. service.gov.uk However, coupling RPC with mass spectrometry (LC-MS) can provide enhanced selectivity and sensitivity without the need for derivatization in some cases. thermofisher.comresearchgate.net

Studies have demonstrated the application of reversed-phase HPLC for separating biotin from mixtures of analogues. nih.gov A reversed-phase HPLC method using a C18 column and a mobile phase of acetonitrile, water, and phosphoric acid has been described for biotin analysis. sielc.com

Affinity-Based Assays

Affinity-based assays leverage the highly specific and strong interaction between biotin and avidin (B1170675) or streptavidin for the detection and quantification of biotinyl compounds.

Avidin-Biotin Interaction for Detection and Purification

The interaction between avidin (or streptavidin) and biotin is one of the strongest known non-covalent interactions, with a dissociation constant (Kd) of approximately 10-15 M. thermofisher.comanaspec.comgoogle.com This strong affinity makes the avidin-biotin system ideal for both purification and detection strategies involving biotinylated molecules. thermofisher.com

Avidin and streptavidin are tetrameric proteins, each capable of binding up to four molecules of biotin. thermofisher.comexcedr.combosterbio.com This multivalent binding capacity can significantly increase the sensitivity of assays. thermofisher.comkorambiotech.com The bond formation is rapid and largely unaffected by extremes of pH, temperature, organic solvents, and denaturing agents. thermofisher.comthermofisher.comciteqbiologics.com

The avidin-biotin interaction is exploited in numerous applications, including ELISA, Western blotting, immunohistochemistry, immunoprecipitation, affinity purification, and fluorescence-activated cell sorting (FACS). thermofisher.comexcedr.combosterbio.comkorambiotech.com Biotinylated antibodies, proteins, nucleic acids, and other molecules can be detected or captured using avidin or streptavidin conjugates or immobilized supports. thermofisher.comgoogle.comexcedr.combosterbio.comkorambiotech.comfishersci.ie

For purification, immobilized avidin or streptavidin matrices are used to capture biotinylated molecules from complex mixtures. google.comexcedr.comfishersci.ie Elution of the bound biotinylated species can be achieved using biotin as a displacer or by using weak acid conditions. excedr.com

Fluorescence-Based Avidin-Biotin Assays

Fluorescence-based assays utilizing the avidin-biotin interaction offer sensitive methods for detecting and quantifying biotinyl compounds. These assays often rely on the change in fluorescence properties upon binding of biotin to a fluorescently labeled avidin or streptavidin.

One approach involves using a fluorescent probe that binds to avidin and is displaced by biotin, leading to a change in fluorescence signal. For example, 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS) exhibits increased fluorescence upon binding to avidin, which is quenched upon the addition of biotin due to displacement of the probe. nih.gov This displacement can be monitored fluorometrically to measure the biotin-avidin interaction. nih.gov

Another fluorescence-based method utilizes a complex of fluorescently labeled avidin (e.g., with Alexa Fluor® 488 dye) and a quencher dye (e.g., HABA) occupying the biotin binding sites. tandfonline.com In the absence of biotin, fluorescence resonance energy transfer (FRET) occurs, quenching the fluorescence. tandfonline.com When biotin is added, it displaces the quencher from the avidin, resulting in a decrease in FRET efficiency and an increase in fluorescence intensity directly proportional to the amount of biotin present. tandfonline.com This type of assay can be performed in a high-throughput microplate format. tandfonline.com

Biotin-4-fluorescein (B4F) is another convenient fluorescent probe used in homogeneous fluorescence assays for avidin, streptavidin, and unlabeled biotin or biotin derivatives. researchgate.net These assays can involve titrating fluorescently labeled avidin with biotin while monitoring the fluorescence signal. researchgate.net

HABA Assay for Biotinyl Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method widely used for the quantification of biotin, particularly for determining the molar ratio of biotin to protein in biotinylated conjugates. anaspec.comthermofisher.comciteqbiologics.comfishersci.iecosmobio.co.jp

The assay is based on the principle that HABA binds to avidin, forming a complex that absorbs strongly at 500 nm and has a yellow-orange color. anaspec.comfishersci.iecosmobio.co.jp The affinity between HABA and avidin is relatively weak compared to the affinity between biotin and avidin. anaspec.comcosmobio.co.jp When a sample containing biotin is added to the HABA-avidin complex, biotin displaces the HABA due to its higher affinity for avidin. anaspec.comthermofisher.comciteqbiologics.comfishersci.iecosmobio.co.jp This displacement causes a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample. anaspec.comthermofisher.comciteqbiologics.comfishersci.ie

The HABA assay can be performed in cuvette or microplate formats and provides a convenient and relatively quick method for estimating biotin concentration or the degree of biotinylation. anaspec.comciteqbiologics.comcosmobio.co.jp Kits containing pre-mixed HABA and avidin are commercially available to simplify the procedure. thermofisher.comfishersci.iecosmobio.co.jp The assay has a typical linear range for biotin concentration. anaspec.comcosmobio.co.jp

While the HABA assay is useful for quantification, it's important to note that samples containing biotinylated proteins should be dialyzed or desalted beforehand to remove any non-reacted or hydrolyzed biotinylation reagent that could interfere with the assay. thermofisher.com

Spectroscopic Characterization Techniques for Biotinyl Structures

UV-Vis Absorption Spectroscopy of Biotinyl Derivatives

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. While biotin itself does not exhibit a strong UV-Vis absorption spectrum for direct detection above 210 nm, which can be problematic due to solvent absorbance, biotinylated derivatives or complexes can be analyzed using this method. semanticscholar.orgnih.gov For instance, the binding of biotin-functionalized naphthalene (B1677914) derivatives to avidin and neutravidin has been monitored using UV-Vis spectroscopy by observing the displacement of 2-(4'-hydroxyazobenzene)benzoic acid (HABA), a dye that produces a characteristic red color when bound to avidin. researchgate.net Changes in the UV-Vis spectra, such as shifts in absorbance peaks, can indicate the formation of complexes or alterations in the electronic structure of the biotinylated molecule. researchgate.netgoogle.com Studies on biotinylated emodin, for example, have utilized UV-Vis spectrophotometry for characterization. researchgate.net

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule's functional groups, serving as a powerful tool for structural analysis. The IR spectrum of biotin exhibits characteristic absorption bands corresponding to its key functional groups, such as the ureido ring C=O stretching vibration around 1700-1710 cm⁻¹, N-H stretching between 3300 and 3500 cm⁻¹, and C-N stretching between 1270 and 1350 cm⁻¹. researchgate.netresearchgate.net Studies using Fourier-transform infrared (FT-IR) spectroscopy have investigated the secondary structure of avidin and its complexation with biotin. nih.govnih.gov These studies have shown that upon complexation with avidin, there is a decrease in the bond length of the biotin ureido carbonyl group, consistent with hydrogen bonding to the protein. nih.gov FT-IR spectroscopy has also been used to characterize biotinylated nanoparticles and confirm the presence of biotin after functionalization. researchgate.net

Here is a table summarizing some characteristic IR absorption bands of biotin:

Functional GroupApproximate Wavenumber (cm⁻¹)
N-H stretching (Amide)3300-3500
CH₂ stretching~2900
C=O stretching (Ureido)1700-1710
C-N stretching (Amine)1270-1350
C-O deformation~1639
C=O stretch~1481
C-C skeletal vibrations1316, 1269

Nuclear Magnetic Resonance (NMR) Spectroscopy in Biotinyl Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment and connectivity of atoms within a molecule. ¹H NMR spectroscopy is commonly used to characterize biotinyl compounds and their interactions. For instance, ¹H NMR has been employed to study the conformational changes in biotinylated opioid derivatives and compare them to the parent compound. nih.gov Changes in chemical shifts of specific protons upon biotinylation can indicate alterations in electron density and molecular conformation. nih.gov

NMR spectroscopy is also invaluable for investigating the interaction between biotin and its binding partners, such as streptavidin. ¹H NMR chemical shift perturbations (CSPs) of biotin upon binding to streptavidin have been analyzed to understand the nature of these strong interactions. nih.gov Significant upfield shifts of biotin's protons have been observed upon binding, which can be attributed to factors like aromatic ring currents and charge transfer effects. nih.gov ¹⁵N NMR spectroscopy has been used to study the nitrogen resonances in biotin and desthiobiotin, providing insights into the exchange rates of ureido protons and aiding in structural assignments. caltech.edu Two-dimensional (2D) NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) can also be applied to study the diffusion behavior of biotin-dendrimer conjugates, providing information about complex formation and size. acs.org

Here is a table illustrating some ¹H NMR chemical shift changes observed for biotin protons upon binding to streptavidin:

Biotin ProtonApproximate Chemical Shift Perturbation (ppm)
H atom h-3.2
H atom b-2.9
H atom h′-2.1
H atom a-1.9

Note: These values are approximate and can vary depending on the specific experimental conditions and streptavidin construct used. nih.gov

Mass Spectrometry-Based Identification of Biotinylated Molecules

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample. In the context of biotinylated molecules, MS is widely used for identification, characterization, and quantification, often coupled with separation techniques like liquid chromatography (LC).

Proteomic Analysis of Biotinylated Proteins

Biotinylation is a common strategy in proteomics for enriching and identifying specific protein populations or studying protein-protein interactions. creative-proteomics.comacs.orgresearchgate.netnih.govbiorxiv.orgutmb.edu Biotinylated proteins can be captured using streptavidin-coated beads due to the high affinity of the biotin-streptavidin interaction. creative-proteomics.comacs.orgresearchgate.netnih.govbiorxiv.orgutmb.edu After enrichment, the proteins are typically digested into peptides, and these biotinylated peptides are then analyzed by mass spectrometry, often using tandem mass spectrometry (MS/MS) for sequencing and identification. creative-proteomics.comacs.orgresearchgate.netnih.govbiorxiv.orgpnas.org

Mass spectrometric strategies for identifying biotinylated proteins often involve searching for a mass addition corresponding to the biotin modification on specific amino acid residues, most commonly lysine (B10760008) residues (K + 226 Da). researchgate.net While traditional methods relied on enriching the biotinylated proteins before digestion and MS analysis, newer approaches like "Direct Detection of Biotin-containing Tags" (DiDBiT) aim to improve the direct detection of biotin-tagged peptides, increasing sensitivity and simplifying the discrimination of true candidates from contaminants. acs.orgnih.govnih.gov DiDBiT has been shown to improve the direct detection of biotinylated proteins significantly compared to conventional targeted proteomic strategies. nih.govnih.gov

Affinity purification coupled with MS (AP-MS) and proximity-dependent biotinylation identification (BioID) are examples of MS-based proteomic workflows that utilize biotinylation to study protein interactions and localized proteomes. utmb.edu These methods allow for the identification of proteins that are in stable complexes or in close proximity to a bait protein fused to a promiscuous biotin ligase. utmb.edu

Nucleic Acid Sequencing of Biotinylated RNA/DNA

Biotinylation is also applied in the analysis and sequencing of nucleic acids (RNA and DNA). Biotinylated nucleotides, such as biotin-dUTP or biotin-ddNTPs, can be incorporated into nucleic acid strands during synthesis or sequencing reactions. biotium.comnih.govoup.comresearchgate.net These biotinylated nucleic acid fragments can then be captured using streptavidin-coated solid supports, enabling their isolation and purification from reaction mixtures. nih.govoup.comresearchgate.netgoogle.comresearchgate.net

Mass spectrometry has been explored for DNA sequencing using biotinylated dideoxynucleotides. nih.govoup.comresearchgate.netresearchgate.net In this approach, Sanger sequencing reactions are performed using biotinylated terminators. nih.govresearchgate.net The resulting biotinylated DNA fragments, terminated at specific bases, are captured on streptavidin-coated magnetic beads. nih.govresearchgate.netresearchgate.net This solid-phase purification step removes impurities, such as excess primers and falsely terminated fragments, which can interfere with MS analysis. nih.govoup.comresearchgate.net The purified biotinylated fragments are then released from the beads and analyzed by MS, typically MALDI-TOF MS, to determine their masses and deduce the DNA sequence. nih.govoup.comresearchgate.netresearchgate.net The high resolution of MS allows for accurate detection of DNA sequencing fragments and can aid in identifying single nucleotide polymorphisms (SNPs) and heterozygotes. nih.govresearchgate.net

Biotin-labeled nucleic acid probes are also used in hybridization-based techniques for detecting and localizing specific RNA or DNA sequences. biosyn.com After hybridization, the biotin label is detected using streptavidin conjugates, often coupled with enzymes or fluorescent tags. Biotinylation can also be used to enrich specific RNA molecules or RNA-protein complexes for downstream analysis, including potentially mass spectrometry-based methods for identifying associated proteins. biosyn.com

Electrophoretic Separation and Detection of Biotinylated Histones

Electrophoretic separation, particularly using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a fundamental technique for resolving proteins based on their molecular weight. This method is extensively applied to the analysis of histones, which are small, positively charged proteins involved in packaging DNA. Biotinylation of histones can occur in vivo, mediated by enzymes like biotinidase and holocarboxylase synthetase, or be introduced in vitro using chemical reagents such as sulfosuccinimidobiotin (B217610) (NHS-biotin) nih.govnih.govpnas.org.

The electrophoretic separation of biotinylated histones typically involves resolving histone extracts on polyacrylamide gels nih.govpnas.orgpnas.org. Following separation, the proteins are commonly transferred to a solid support, such as a nitrocellulose membrane, through a process known as Western blotting nih.govpnas.orgpnas.org.

Detection of the biotinylated histones on the membrane relies on the high affinity of biotin for streptavidin or avidin. Streptavidin or avidin conjugated to an enzyme (such as horseradish peroxidase, HRP) or a fluorophore is incubated with the membrane. The conjugate binds specifically to the biotinylated histones. Subsequent incubation with a suitable substrate for the enzyme conjugate results in a detectable signal, often chemiluminescence or a colored precipitate, at the location of the biotinylated proteins nih.govpnas.orgpnas.orgresearchgate.net. Alternatively, anti-biotin antibodies conjugated to detection systems can be used researchgate.netoup.com.

Research has demonstrated the effectiveness of this approach in analyzing biotinylation of different histone classes (H1, H2a, H2b, H3, and H4) nih.gov. Studies using sulfosuccinimidobiotin to biotinylate calf thymus histones in vitro showed varying stoichiometries of biotinylation across the different histone types, with H1 exhibiting the highest stoichiometry nih.gov.

Interactive Table 1: Stoichiometry of Biotinylation of Calf Thymus Histones In Vitro

Histone ClassBiotinylation Stoichiometry (mol biotin/mol histone)
H13.9 ± 0.17
H2a1.7 ± 0.11
H2b1.8 ± 0.11
H30.029 ± 0.0012
H40.006 ± 0.0002
*Data derived from research using sulfosuccinimidobiotin nih.gov.

Electrophoretic methods combined with biotinylation have also been used to identify specific biotinylation sites on histones. For example, studies using synthetic peptides corresponding to regions of histone H4, followed by enzymatic biotinylation and electrophoresis, helped suggest that K8 and K12 in human histone H4 are targets for biotinylation nih.govcore.ac.uk. The combination of electrophoresis, biotinylation, and mass spectrometry allows for detailed mapping of these modification sites pnas.orgpnas.orgnih.gov.

Development of Anti-Biotin Antibodies for Research Applications

Anti-biotin antibodies are versatile tools in research, offering an alternative or complementary approach to streptavidin/avidin-based detection and isolation of biotinylated molecules. These antibodies are developed to specifically bind to the biotin moiety. Both polyclonal and monoclonal anti-biotin antibodies are available and utilized in a wide range of immunological and biochemical assays novusbio.comsigmaaldrich.com.

The development of anti-biotin antibodies typically involves immunizing an animal (e.g., rabbit, goat, or mouse) with biotin conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance its immunogenicity sigmaaldrich.com. The resulting antibodies are then purified and characterized for their specificity and affinity for biotin sigmaaldrich.comgoogle.com.

Anti-biotin antibodies find extensive applications in various research techniques:

Western Blotting: Similar to streptavidin conjugates, anti-biotin antibodies are used to detect biotinylated proteins transferred to membranes after electrophoresis researchgate.netassaygenie.com.

ELISA (Enzyme-Linked Immunosorbent Assay): Anti-biotin antibodies are employed in ELISA formats to detect or capture biotinylated targets novusbio.comassaygenie.com.

Immunoprecipitation (IP): Anti-biotin antibodies can be used to immunoprecipitate biotinylated proteins or protein complexes from cell lysates assaygenie.com.

Flow Cytometry: Fluorophore-conjugated anti-biotin antibodies enable the detection of biotinylated molecules, such as cell surface proteins labeled with biotinylated antibodies, in flow cytometry experiments novusbio.comthermofisher.com.

Immunohistochemistry (IHC) and In Situ Hybridization (ISH): Anti-biotin antibodies are used to visualize biotinylated probes or targets in tissue sections leicabiosystems.com.

Affinity Purification: Anti-biotin antibodies immobilized on a solid support can be used to isolate biotinylated molecules from complex mixtures nih.govmiltenyibiotec.com.

The use of anti-biotin antibodies can sometimes offer advantages over streptavidin/avidin, such as potentially lower non-specific binding in certain applications sigmaaldrich.com. Recent advancements include the development of novel monoclonal anti-biotin antibodies with improved characteristics for applications like LC-MS/MS characterization of protein biotinylation sites nih.gov.

The specificity of anti-biotin antibodies is crucial for accurate detection and analysis. These antibodies are designed to bind to biotin itself or biotin conjugated to other molecules, and their reactivity is typically confirmed through techniques like immunoelectrophoresis against biotin-carrier protein conjugates sigmaaldrich.com. Some antibodies may be developed to bind specifically to biotin derivatives rather than unmodified biotin google.com.

Interactive Table 2: Common Research Applications of Anti-Biotin Antibodies

ApplicationDescription
Western BlottingDetection of biotinylated proteins on membranes after electrophoresis.
ELISADetection or capture of biotinylated targets in a plate format.
ImmunoprecipitationIsolation of biotinylated proteins or complexes from solution.
Flow CytometryDetection of biotinylated molecules on cells using fluorescent antibodies.
Immunohistochemistry/ISHVisualization of biotinylated probes or targets in tissue sections.
Affinity PurificationIsolation of biotinylated molecules using immobilized antibodies.

These methodologies, utilizing both the inherent affinity of biotin for streptavidin/avidin and the specificity of anti-biotin antibodies, are indispensable for the study of biotinylated compounds and their roles in various biological processes.

Advanced Research Applications of Biotinylation Technologies

Mapping Molecular Interactions in Cell Models

Biotinylation technologies have become indispensable tools for mapping molecular interactions within the complex environment of living cells. These methods, often grouped under the umbrella of proximity labeling (PL), allow for the identification of transient and weak interactions that are often missed by traditional techniques like co-immunoprecipitation. Proximity labeling enzymes are genetically fused to a protein of interest and, upon activation, generate reactive biotin (B1667282) molecules that covalently tag nearby proteins and nucleic acids.

Identification of Protein-Protein Interaction Networks

Proximity-dependent biotinylation has revolutionized the study of protein-protein interaction (PPI) networks. Techniques such as BioID (proximity-dependent biotin identification), APEX (engineered ascorbate (B8700270) peroxidase), and TurboID utilize enzymes that, when fused to a "bait" protein, biotinylate "prey" proteins within a nanometer-scale radius. These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's interaction environment in its native cellular context.

BioID employs a promiscuous E. coli biotin ligase, BirA*, which releases reactive biotinoyl-5'-AMP to covalently label proximal proteins. While powerful, BioID typically requires long labeling times (18-24 hours). To address this, TurboID and miniTurboID were developed through directed evolution of BirA, offering significantly faster kinetics (as little as 10 minutes) and enabling the capture of more transient interactions. APEX and APEX2 are peroxidases that, in the presence of hydrogen peroxide (H₂O₂), catalyze the oxidation of biotin-phenol to a short-lived radical that covalently labels electron-rich amino acids, primarily tyrosine, on nearby proteins. The rapid kinetics of APEX (around 1 minute) are particularly advantageous for studying dynamic cellular processes.

These methods have been instrumental in mapping the interactomes of numerous proteins, providing insights into the composition of cellular machinery and signaling pathways. For instance, a study using Lck-TurboID in Jurkat T cells identified 27 proximal interactors of the Lck kinase upon T cell receptor stimulation, revealing both known and novel signaling components.

TechniqueEnzymeLabeling TimeKey AdvantagesExample Application
BioIDBirA* (mutated E. coli biotin ligase)18-24 hoursEffective for stable and transient interactions in living cells.Mapping the protein interaction network of the nuclear lamina.
TurboID/miniTurboIDEngineered BirA*~10 minutesRapid labeling kinetics, suitable for dynamic processes and in vivo studies.Identifying interactors of synaptic proteins in neurons.
APEX/APEX2Engineered ascorbate peroxidase~1 minuteVery fast kinetics, high temporal resolution.Mapping the proteome of the mitochondrial matrix.

Elucidation of Protein-RNA and Protein-DNA Complexes

Biotinylation-based proximity labeling has also been extended to identify protein-RNA and protein-DNA interactions. These approaches provide a powerful means to study the dynamic landscape of ribonucleoprotein (RNP) and chromatin complexes in living cells.

For protein-RNA interactions, techniques like APEX-seq and RNA-BioID have been developed. In APEX-seq, the APEX2 enzyme is fused to a protein of interest, and upon activation, it biotinylates nearby RNA molecules. These tagged RNAs can then be purified using streptavidin beads and identified by next-generation sequencing. This method has been successfully used to map the transcriptomes of specific cellular compartments, such as stress granules and P-bodies. RNA-BioID, on the other hand, utilizes a fusion of a biotin ligase to an RNA-binding protein that is tethered to a specific RNA of interest, allowing for the identification of proteins that interact with that particular RNA.

In the context of protein-DNA interactions, in vivo biotinylation has been coupled with chromatin immunoprecipitation (ChIP), a technique termed bioChIP. In this method, a transcription factor or chromatin-associated protein of interest is fused to a biotin ligase, leading to the biotinylation of the fusion protein itself. This biotin tag then serves as a high-affinity handle for the efficient purification of the protein-DNA complexes, which can then be analyzed to identify the associated DNA sequences.

Spatiotemporal Analysis of Cellular Proteomes and Transcriptomes

A key advantage of proximity labeling techniques is their ability to provide spatial and temporal resolution of molecular interactions. By targeting the biotinylating enzyme to specific subcellular locations (e.g., organelles, membrane contact sites), researchers can generate high-resolution maps of the proteomes and transcriptomes of these compartments.

The rapid labeling kinetics of APEX and TurboID are particularly well-suited for spatiotemporal studies. For example, by synchronizing cells and performing short pulses of biotinylation at different time points, it is possible to track changes in protein-protein interactions or the composition of cellular compartments throughout processes like the cell cycle or in response to external stimuli. This has been applied to study the dynamic proteome of the inner nuclear membrane and the changes in protein interactions at the endoplasmic reticulum-mitochondria contact sites.

Furthermore, these techniques can be applied in a spatially restricted manner. For instance, by using light-activated or chemically inducible systems to control the activity of the biotinylating enzyme, researchers can achieve even finer spatiotemporal control over the labeling process, allowing for the analysis of molecular interactions in specific regions of a cell at precise moments in time.

Affinity Purification and Immobilization Techniques

The remarkably strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin is the cornerstone of numerous affinity purification and immobilization techniques in molecular biology research. This non-covalent interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest known biological interactions, making it an ideal tool for isolating and anchoring biotinylated molecules.

Streptavidin/Avidin-Based Affinity Chromatography

Streptavidin/avidin-based affinity chromatography is a widely used method for the purification of biotinylated proteins, nucleic acids, and other molecules from complex mixtures. The principle of this technique is straightforward: a column matrix is functionalized with immobilized streptavidin or avidin. When a sample containing biotinylated molecules is passed through the column, the biotin tags bind with high affinity and specificity to the immobilized streptavidin/avidin, while non-biotinylated components are washed away.

The elution of the bound biotinylated molecules can be challenging due to the strength of the biotin-streptavidin interaction. Harsh denaturing conditions, such as high concentrations of guanidinium (B1211019) chloride or boiling in SDS-PAGE loading buffer, are often required to disrupt the interaction and release the purified molecules. However, these conditions can be detrimental to the structure and function of the purified protein. To overcome this, milder elution methods have been developed, including:

Competitive Elution: Using high concentrations of free biotin to compete for the binding sites on streptavidin.

pH Shift: Elution at acidic (pH < 4) or basic (pH > 10) conditions can weaken the interaction.

Modified Avidin/Streptavidin: Using engineered forms of avidin or streptavidin with reduced biotin-binding affinity, allowing for elution under gentler conditions.

Cleavable Linkers: Incorporating a chemically or enzymatically cleavable linker between the biotin tag and the molecule of interest allows for the release of the purified molecule without disrupting the biotin-streptavidin interaction.

Elution MethodPrincipleConditionsAdvantagesDisadvantages
Denaturing ElutionDisruption of streptavidin/avidin structure.8 M guanidinium-HCl, boiling in SDS buffer.Highly efficient elution.Denatures the purified protein.
Competitive ElutionDisplacement of biotinylated molecule with free biotin.High concentration of free biotin.Non-denaturing.Can be slow and incomplete.
pH Shift ElutionAltering the ionization state of amino acids in the binding pocket.Low pH (e.g., glycine-HCl, pH 2.5) or high pH.Relatively mild.May not be suitable for all proteins.
Cleavable LinkerSpecific cleavage of a linker between biotin and the target molecule.Enzymatic (e.g., TEV protease) or chemical (e.g., DTT for disulfide bonds).Highly specific and mild elution.Requires engineering of the fusion protein.

Biotinyl Tagging for Protein Immobilization and Arraying

Biotinyl tagging is a powerful and versatile strategy for the controlled immobilization of proteins onto various surfaces, which is a critical step in the development of protein microarrays, biosensors, and other diagnostic and research tools. By attaching a biotin molecule to a protein, it can be specifically and directionally immobilized onto a streptavidin- or avidin-coated surface.

This method offers several advantages over other immobilization techniques, such as random adsorption:

High Specificity: The biotin-streptavidin interaction ensures that only the biotinylated protein is captured on the surface.

Controlled Orientation: By site-specifically incorporating the biotin tag at a defined position on the protein (e.g., at the N- or C-terminus), it is possible to achieve a uniform orientation of the immobilized proteins. This is particularly important for maintaining the biological activity of proteins, such as antibodies and enzymes, where the active site must be accessible.

Strong and Stable Immobilization: The high affinity of the biotin-streptavidin bond results in a very stable and long-lasting immobilization, even under stringent washing conditions.

Low Non-specific Binding: Streptavidin-coated surfaces generally exhibit low non-specific binding of other proteins, leading to a high signal-to-noise ratio in assays.

Biotinyl tagging is extensively used in the fabrication of protein microarrays, where hundreds or thousands of different proteins are immobilized in an ordered pattern on a solid support, such as a glass slide. These arrays are used for a wide range of applications, including proteomics research, drug discovery, and clinical diagnostics, enabling the high-throughput analysis of protein-protein interactions, enzyme activities, and antibody-antigen binding.

Use of Biotinyl Tags in Reporter Systems and Assays

Biotinyl tags are instrumental in enhancing the sensitivity and functionality of various reporter systems and assays. The strong and specific interaction between biotin and streptavidin forms the basis for significant signal amplification. antibody-creativebiolabs.comnih.gov In techniques like the Enzyme-Linked Immunosorbent Assay (ELISA), biotinylating a detection antibody allows for the subsequent binding of streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP). nih.govantibody-creativebiolabs.com This streptavidin-biotin complex can assemble into a larger network, leading to a substantial increase in the enzymatic signal and a lower limit of detection for the target analyte. nih.govwho.intresearchgate.net This signal enhancement is a key advantage, making it possible to detect low-abundance targets. antibody-creativebiolabs.com

A competition-based strategy in ELISA, where free biotin is pre-mixed with streptavidin-HRP, has been shown to improve the limit of detection by four-fold, demonstrating the versatility of biotin-streptavidin interactions in assay optimization. nih.gov The use of biotinylated probes is a common strategy to tag antibodies, peptides, or nucleic acids for their subsequent detection using enzyme-conjugated streptavidin. who.int This strong interaction allows for the capture of more analyte molecules on an ELISA plate. antibody-creativebiolabs.com

Assay TypeRole of Biotinyl TagSignal Amplification MechanismOutcome
ELISA Labeling of detection antibodiesBinding of multiple streptavidin-enzyme conjugates to a single biotinylated antibody.Enhanced detection sensitivity, allowing for the quantification of low-abundance analytes. nih.govwho.int
Western Blotting Labeling of secondary antibodiesFormation of a biotin-streptavidin-enzyme complex at the protein band.Increased signal intensity for improved visualization of target proteins.
Immunohistochemistry (IHC) Labeling of antibodiesCatalyzed reporter deposition (CARD), where biotinyl-tyramide is deposited by HRP, leading to a high density of biotin molecules for subsequent detection.10- to 100-fold increase in staining efficiency, enabling the detection of antigens with weak signals. researchgate.net
Flow Cytometry Labeling of primary or secondary antibodiesBinding of streptavidin conjugated to a fluorophore.Bright and specific staining of cell surface or intracellular antigens for accurate cell population analysis. bio-rad-antibodies.comceltarys.comptglab.com

Development of Biotinyl-Conjugates as Research Tools

The covalent attachment of biotin to various molecules has led to the development of powerful research tools for molecular biology and cellular imaging.

Biotinylated oligonucleotides are versatile tools in molecular biology, serving as probes for the detection and isolation of specific nucleic acid sequences. nih.gov They are widely used in hybridization techniques such as Southern and Northern blotting, where the biotinylated probe binds to the target DNA or RNA, and is subsequently detected with an enzyme-conjugated streptavidin. nih.govseracare.comthermofisher.comcosmobio.co.jp This non-radioactive method offers a safe and stable alternative to traditional isotopic labeling, with biotinylated probes being storable for extended periods and reusable multiple times. nih.gov

In addition to blotting techniques, biotinylated oligonucleotides are crucial for pull-down assays, which are used to study protein-DNA and protein-RNA interactions. nih.govnih.govresearchgate.netresearchgate.net In these assays, a biotinylated DNA or RNA probe is incubated with a cell lysate. The probe binds to its specific protein partner, and the entire complex is then isolated using streptavidin-coated beads. nih.govnih.govresearchgate.net This allows for the identification and subsequent analysis of the interacting proteins.

ApplicationDescriptionAdvantage
Southern/Northern Blotting Biotinylated DNA/RNA probes are used to detect specific DNA/RNA sequences immobilized on a membrane. Detection is achieved using streptavidin-enzyme conjugates. nih.govseracare.comthermofisher.comcosmobio.co.jpHigh sensitivity and specificity without the need for radioactive isotopes. Probes are stable and can be reused. nih.gov
Pull-Down Assays Biotinylated oligonucleotides are used as bait to capture and isolate specific DNA- or RNA-binding proteins from cell extracts. nih.govnih.govresearchgate.netresearchgate.netEnables the identification and characterization of protein-nucleic acid interactions.
Colony and Plaque Hybridization Biotinylated probes are used to screen bacterial colonies or viral plaques for specific DNA sequences. nih.govA non-radioactive method for identifying clones of interest in molecular cloning experiments.
In Situ Hybridization (ISH) Biotinylated probes are used to detect and localize specific nucleic acid sequences within morphologically preserved tissue sections or cells. thermofisher.comAllows for the spatial analysis of gene expression within a biological context.

Biotinyl-linked fluorescent probes are powerful tools for visualizing and tracking specific molecules and processes within living cells. celtarys.com These probes consist of a fluorophore covalently linked to biotin. The biotin moiety can be used to target the probe to specific cellular locations or to bind to streptavidin-conjugated reporters for signal amplification. thermofisher.com

An important application of these probes is in cancer cell imaging. rsc.org Biotin receptors are often overexpressed on the surface of various cancer cells. mdpi.comresearchgate.net By conjugating biotin to a fluorescent probe, the probe can be selectively delivered to tumor cells, allowing for their specific visualization and differentiation from normal cells. rsc.orgresearchgate.netrsc.org These biotin-guided probes can be designed to respond to specific intracellular conditions, such as changes in viscosity or the presence of signaling molecules like hydrogen sulfide, providing functional information about the cellular environment. rsc.orgresearchgate.netrsc.org

In addition to targeted imaging, biotinylated fluorophores are used in flow cytometry for the sensitive detection of cell surface markers. bio-rad-antibodies.comceltarys.comptglab.comvectorlabs.com The high affinity of the biotin-streptavidin interaction allows for robust and specific labeling of cells, which is essential for accurate cell sorting and analysis. bio-rad-antibodies.com

Microbial Biotechnology for Enhanced Biotinyl Production

While chemical synthesis of biotin is possible, it often involves hazardous chemicals and complex procedures. Microbial fermentation offers a more sustainable and environmentally friendly alternative for biotin production. nih.gov Consequently, significant research has focused on enhancing biotin production in various microorganisms through metabolic engineering and optimization of culture conditions. nih.gov

Metabolic engineering aims to rationally modify the metabolic pathways of microorganisms to increase the production of a desired compound. In the context of biotin biosynthesis, several strategies have been employed in microorganisms like Escherichia coli and Bacillus subtilis. researchgate.netresearchgate.netnih.govpnnl.gov A common approach is to overexpress the genes of the biotin biosynthetic pathway. researchgate.netnih.gov For instance, introducing and overexpressing the biotin operon genes from Pseudomonas putida into E. coli has been shown to significantly increase biotin production. nih.gov

Another key strategy is to increase the supply of precursors for biotin synthesis. nih.gov The biotin molecule is synthesized from pimeloyl-CoA and L-alanine. nih.gov Therefore, engineering the host organism to produce more of these precursors can drive the pathway towards higher biotin yields. This has been achieved by introducing heterologous genes, such as bioW from B. subtilis (encoding pimeloyl-CoA synthetase) and sam2 from Saccharomyces cerevisiae (encoding S-adenosyl-L-methionine synthetase), into E. coli. nih.govnih.gov These modifications, combined with overexpression of the biotin operon, have led to a more than 121-fold increase in biotin production in E. coli. nih.gov

In Bacillus subtilis, relieving the feedback repression of the biotin synthesis pathway and deleting the biotin uptake protein have resulted in increased titers of desthiobiotin and biotin. nih.gov Further engineering of the biotin synthase (BioB) enzyme has led to an 1130-fold improvement in biotin production compared to the wild-type strain. nih.gov

MicroorganismMetabolic Engineering StrategyKey Genes/Enzymes InvolvedResulting Biotin Titer (mg/L)Fold Increase
Escherichia coli Overexpression of heterologous biotin operon and precursor supply enhancement.bioBFHCDA from P. putida, bioW from B. subtilis, sam2 from S. cerevisiae.208.7 (fed-batch)>121
Bacillus subtilis Relieving feedback repression, deleting biotin uptake protein, and engineering biotin synthase.MtbirA from M. tuberculosis, engineered BioB.11.21130
Serratia marcescens Genome integration of biotin biosynthetic genes.Biotin biosynthetic genes.120-
Kurthia sp. Mutant strain development.-600 (with optimized fermentation)-

In addition to genetic modifications, optimizing the fermentation conditions is crucial for maximizing biotin production on an industrial scale. nih.govnih.gov The composition of the culture medium, including the carbon source, nitrogen source, and the presence of trace metals, significantly influences the yield of biotin. scielo.brresearchgate.net For example, in Candida sp., sucrose (B13894) has been identified as a significant factor affecting biotin production, with a concentration of 10 g/L, along with specific concentrations of ammonium (B1175870) tartrate, ferric citrate, and zinc sulfate, leading to a 2.9-fold increase in biotin excretion. scielo.brresearchgate.net

Physical parameters such as temperature and pH also play a critical role in microbial growth and metabolite production. researchgate.net Maintaining these parameters at their optimal levels is essential for efficient fermentation. nih.gov Fed-batch fermentation, a strategy where nutrients are continuously or sequentially added to the culture, has been successfully employed to achieve high-density cell cultures and significantly increase the final biotin titer. nih.govnih.gov For instance, in an engineered E. coli strain, fed-batch fermentation resulted in a biotin concentration of 208.7 mg/L, a substantial improvement over shake flask cultures. nih.govresearchgate.net

ParameterOptimal Condition/ComponentEffect on Biotin ProductionMicroorganism Example
Carbon Source Sucrose (10 g/L)Increased biotin excretion.Candida sp. scielo.brresearchgate.net
Nitrogen Source Ammonium Tartrate (1 g/L)Enhanced biotin production.Candida sp. scielo.brresearchgate.net
Precursors Pimelic acid and L-methionineIncreased supply for biotin synthesis pathway.Escherichia coli nih.gov
Trace Metals Ferric citrate, ZnSO₄Supported higher biotin yield.Candida sp. scielo.brresearchgate.net
Fermentation Strategy Fed-batch fermentationAchieved high cell density and significantly increased final biotin titer.Escherichia coli nih.govresearchgate.net

Theoretical and Computational Studies of Biotinyl Systems

Molecular Dynamics Simulations of Biotinyl-Protein Interactions

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic behavior of biotin (B1667282) and its interactions with binding proteins. These simulations provide a detailed, time-resolved view of the conformational changes and energetic landscapes that characterize biotinyl-protein complexes.

Studies on biotin carboxylase, a key enzyme in fatty acid synthesis, have utilized nanosecond MD simulations to supplement and refine crystallographic data. nih.govnih.gov These simulations have been particularly insightful in understanding the conformational changes induced by ATP binding, which involves a significant hinge motion of the B-domain relative to the A and C domains. nih.gov By analyzing the dynamic fluctuations of the protein, researchers have been able to identify the specific residues that act as hinges for this domain movement. nih.govacs.org Furthermore, MD simulations have provided a detailed analysis of the coordination spheres of the two catalytically essential Mg²⁺ ions in the active site of the wild-type enzyme, information that was lacking in the crystal structure of an inactive mutant. nih.govacs.org

In aqueous solution, MD simulations have demonstrated that biotin is highly flexible, transitioning between extended, semi-folded, and folded conformations. acs.org The folded states are stabilized by intramolecular hydrogen bonds, while semi-folded structures can be mediated by water molecules. acs.org This conformational flexibility is crucial for understanding how biotin participates in enzymatic reactions. acs.org

Simulation SystemKey FindingsQuantitative Data
Wild-type Biotin CarboxylaseCharacterization of Mg²⁺ coordination spheres; Identification of hinge residues for ATP-induced domain motion. nih.govacs.orgAverage distance between K159 and E201: 1.69 Å. nih.gov
Avidin-Biotin ComplexBiotin binding induces a closed conformation of L3,4 and L5,6 loops, reducing their flexibility. researchgate.netRMSF of L3,4 and L5,6 loops decreases from ~4 Å to ~2 Å upon biotin binding. researchgate.net
Biotin in Aqueous SolutionBiotin exhibits high conformational flexibility, existing in extended, semi-folded, and folded states. acs.orgN/A

Quantum Chemical Calculations of Biotinyl Reactivity and Conformation

Quantum chemical (QC) calculations have provided deep insights into the electronic structure, reactivity, and conformational preferences of biotin. These methods allow for a detailed analysis of the noncovalent interactions that are central to biotin's exceptionally high affinity for proteins like avidin (B1170675) and streptavidin. researchgate.net

A significant finding from QC studies is the critical role of nonclassical hydrogen bonds in the biotin-streptavidin interaction. researchgate.netacs.org While classical hydrogen bonds are present, a substantial portion of biotin's binding affinity arises from CH−π and CH–O interactions involving its flexible valeric acid side chain and the lipophilic binding pocket. researchgate.netacs.org Energy decomposition analysis has revealed that while electrostatics are the dominant force, orbital and dispersion contributions are also significant. researchgate.net

QC calculations have also been used to understand the conformational landscape of biotin in different environments. In the gas phase or in solution, "folded" conformations stabilized by intramolecular hydrogen bonds between the ureido group and the carboxyl group of the side chain are suggested, in contrast to the more "extended" conformation observed in crystal structures. acs.org The ability of biotin to form these intramolecular interactions, as well as its interactions with surrounding water molecules, is crucial for its reactivity and recognition by enzymes. acs.org The dipole moment of biotin is also influenced by its conformation and environment, with calculations showing a dipole moment of 15.72 D when bound to streptavidin compared to 9.27 D when solvated by water. acs.org

The reactivity of biotin, particularly the electrophilic substitution at the 1-NH position, is influenced by hydrogen bonding cooperativity. acs.org QC calculations can help elucidate how the electronic properties of the ureido ring are modulated by its local environment, thereby affecting its reactivity in carboxylation reactions.

Interaction TypeDescriptionSignificance in Biotin Binding
Classical H-bondsInvolve a hydrogen atom bonded to an electronegative atom (e.g., O, N) and another electronegative atom.Contribute to the overall binding affinity.
CH−π H-bondsAn interaction between a C-H bond and a π-system (e.g., an aromatic ring). Biotin forms six such bonds with tryptophan residues in streptavidin. researchgate.netacs.orgA major driver of the strong enthalpic binding of biotin to streptavidin. researchgate.net
CH–O H-bondsAn interaction between a C-H bond and an oxygen atom. Biotin forms these with asparagine and valine residues in streptavidin's flexible loop. acs.orgStabilize the flexible loop in the binding pocket. researchgate.net
Sulfur-centered H-bondAn interaction involving the sulfur atom of biotin's tetrahydrothiophene (B86538) ring and a threonine residue. acs.orgContributes to the binding affinity through differential polarization. acs.org

Computational Design of Novel Biotinyl Ligands and Derivatives

The computational design of novel biotinyl ligands and derivatives is a promising area of research, particularly for the development of new inhibitors for biotin-dependent enzymes, which can serve as antimicrobial agents. Structure-based virtual screening and combinatorial library design are powerful tools in this endeavor.

One approach involves the redesign of known inhibitors to expand their spectrum of activity. For example, researchers have focused on the amino-oxazole scaffold, which inhibits biotin carboxylase by binding to its ATP-binding site. nih.gov By computationally constructing a large combinatorial library of amino-oxazole derivatives, it is possible to screen for compounds that can bind to biotin carboxylase isoforms from a wide range of bacterial species, including both Gram-negative and Gram-positive organisms. nih.gov

The computational workflow for such a design process typically involves several key steps:

Scaffold Selection: An initial chemical scaffold known to have some inhibitory activity is chosen (e.g., 2-amino-oxazole). nih.gov

Combinatorial Library Generation: A vast virtual library of derivatives is created by attaching various chemical moieties to the scaffold. nih.gov

Conformational Sampling: Three-dimensional conformations and conformational ensembles are generated for a subset of the library. nih.gov

Molecular Docking: The generated conformations are systematically docked into the active site of the target protein from different species. nih.gov

Refinement and Scoring: The initial binding poses are refined using all-atom simulations, and the final poses are scored and ranked using various scoring functions. nih.gov

This approach allows for the identification of promising candidates for chemical synthesis and experimental validation, accelerating the discovery of novel and potent inhibitors.

StepDescriptionExample Software/Method
1. Combinatorial Library ConstructionGeneration of a large virtual library of compounds based on a common scaffold. nih.govBased on small organic building blocks. nih.gov
2. Structure-Based Virtual ScreeningDocking of the virtual library against target protein structures. nih.goveSimDock. nih.gov
3. All-Atom RefinementRefinement of initial docking poses. nih.govAMMOS. nih.gov
4. Scoring and RankingRanking of potential inhibitors based on binding affinity predictions. nih.govConsensus ranking by multiple scoring functions. nih.gov

Bioinformatic Analysis of Biotinyl-Binding Domains and Motifs

Bioinformatics plays a crucial role in identifying and characterizing biotin-binding domains and motifs within proteins. Biotinylation is a highly specific post-translational modification where biotin is covalently attached to a conserved lysine (B10760008) residue within a specific protein domain. nih.gov

Bioinformatic analyses have revealed that the biotin-accepting lysine is often located within a conserved Met-Lys-Met (MKM) motif. nih.gov However, mutational studies have shown that the methionine residues flanking the lysine are not strictly essential for biotinylation but do influence the affinity of the biotin protein ligase (BPL) for its substrate. nih.gov For instance, substituting the N-terminal methionine with valine or threonine can significantly affect the Kₘ value for the biotinylation reaction. nih.gov

Various bioinformatic tools and databases are used to analyze protein sequences for the presence of biotin-binding domains and other conserved motifs. These tools can predict the location of such domains based on sequence homology and the presence of characteristic patterns. For example, databases like PROSITE, Pfam, and InterPro contain entries for biotin-binding domains, allowing for large-scale screening of proteomes. molbiol-tools.ca Furthermore, the genomic context of genes encoding biotin-related proteins, such as the components of biotin transporters (e.g., BioM, BioN, and BioY), can be analyzed to understand the regulation and function of biotin uptake and metabolism in different organisms. researchgate.net

The identification of single-domain proteins that can be both biotinylated and lipoylated, such as the Biotin/Lipoyl Attachment Protein (BLAP) from Bacillus subtilis, has expanded our understanding of these modification systems. researchgate.netnih.gov Structural studies of such proteins, guided by bioinformatic identification, reveal a typical biotin/lipoyl attachment domain fold. researchgate.netnih.gov

Motif/DomainOrganism/ProteinSignificance
Met-Lys-Met (MKM)Yeast Pyruvate (B1213749) Carboxylase 1Conserved motif containing the biotin-accepting lysine. nih.gov
Biotin/Lipoyl Attachment DomainBacillus subtilis BLAPA single domain that can be both biotinylated and lipoylated. researchgate.netnih.gov
BioY protein familyProkaryotesHigh-affinity substrate-binding proteins involved in biotin uptake. researchgate.net

Predictive Modeling of Biotinyl Metabolic Fluxes

Predictive modeling of metabolic fluxes provides a systems-level understanding of how biotin is utilized and how its metabolism is regulated within a cell. These models can be used to simulate the flow of metabolites through the biotin metabolic network and to predict the effects of genetic or environmental perturbations.

One approach to modeling biotin metabolism is the use of Bayesian networks. BiotinNet is an internet-based program that integrates published data on various aspects of biotin metabolism to make predictions about the levels of related metabolites. nih.gov Users can input known values for certain metabolites, and the program will predict the levels of others, along with a quantification of the uncertainty in the prediction. nih.gov This allows for in silico experiments that can guide future experimental research. nih.gov

Another powerful technique is Flux Balance Analysis (FBA), which is a constraint-based modeling approach that can predict steady-state metabolic flux distributions on a genome-wide scale. plos.org FBA has been extended to incorporate other data types, such as gene expression data. The E-Flux method, for example, models the maximum possible flux through metabolic reactions as a function of the measured expression of the corresponding enzyme-coding genes. plos.org This approach has been used to predict the effects of various conditions on mycolic acid biosynthesis, a biotin-dependent process, in Mycobacterium tuberculosis. plos.org

Dynamical metabolic models are also being developed to optimize processes that are regulated by biotin, such as lipid production in microorganisms. researchgate.net These models can account for time-varying conditions and can be used to determine optimal strategies for enhancing the production of valuable bioproducts. researchgate.net For instance, a model might reveal a trade-off between light availability and biotin production, leading to an optimization problem for maximizing lipid accumulation. researchgate.net

Modeling ApproachDescriptionApplication
Bayesian Networks (BiotinNet)Integrates published data to predict levels of biotin-related metabolites. nih.govIn silico experiments on biotin metabolism. nih.gov
Flux Balance Analysis (FBA)Predicts steady-state metabolic flux distributions based on stoichiometric constraints. plos.orgPredicting metabolic phenotypes of gene knockouts. plos.org
E-FluxExtends FBA by incorporating gene expression data to constrain maximum reaction fluxes. plos.orgPredicting the impact of drugs on mycolic acid biosynthesis in M. tuberculosis. plos.org
Dynamical Metabolic ModelsModels the time-varying behavior of metabolic fluxes. researchgate.netOptimizing biotin-regulated lipid production in microalgae. researchgate.net

Future Directions and Emerging Research Avenues for Biotinyl Chemistry and Biology

Innovations in Biotinyl Probe Design for Enhanced Specificity and Efficiency

The design of biotinyl probes is a dynamic field focused on overcoming the challenges associated with the very strength of the biotin-streptavidin interaction. Traditional methods often require harsh, denaturing conditions to release biotinylated molecules from streptavidin affinity matrices, which can lead to the co-elution of contaminants and compromise downstream analysis. vectorlabs.comtum.de To address this, significant innovations have centered on the development of cleavable linkers and advanced labeling strategies.

Cleavable Linkers: A major advancement has been the incorporation of cleavable moieties within the spacer arm of the biotin (B1667282) probe. These linkers allow for the mild and selective release of captured biomolecules, preserving their integrity for subsequent analysis. tum.deiris-biotech.de Several classes of cleavable linkers have been developed:

Photocleavable (PC) Linkers: These probes contain a linker, often with a nitrobenzyl group, that can be broken upon exposure to specific wavelengths of UV light (typically 300-365 nm). vectorlabs.comaxispharm.combiosyn.comgenelink.com This method is exceptionally gentle as it is reagent-free and allows for precise temporal control of molecule release. axispharm.combiosyn.com It is particularly advantageous for applications in proteomics and for isolating macromolecular complexes like chromatin. vectorlabs.comgenelink.com

Chemically Cleavable Linkers: This category includes linkers sensitive to specific chemical treatments. For instance, linkers based on a dialkoxydiphenylsilane (DADPS) motif can be efficiently cleaved under mild acidic conditions (e.g., 10% formic acid). nih.govacs.org Other designs incorporate disulfide bonds, which can be reduced, or groups like Dde [N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl], which can be cleaved by hydrazine. iris-biotech.denih.gov These approaches are valuable in proteomic studies where selective elution is critical. acs.org

Proximity-Dependent Labeling (PL): To map protein-protein interactions and subcellular proteomes within their native cellular context, proximity labeling methods have become powerful tools. These techniques use a promiscuous labeling enzyme fused to a protein of interest ("bait") to biotinylate nearby molecules ("prey").

BioID: This method employs a mutated E. coli biotin ligase, BirA*, which produces highly reactive but unstable biotinoyl-5'-AMP. nih.govaddgene.org This activated biotin derivative is released from the enzyme's active site and covalently attaches to primary amines (e.g., lysine (B10760008) residues) of proteins in close proximity (estimated radius of ~10 nm). nih.gov While robust, a limitation of first-generation BioID is its slow labeling kinetics, often requiring 18-24 hours. nih.gov

APEX: Engineered ascorbate (B8700270) peroxidase (APEX) offers a much faster alternative (labeling in ~1 minute). nih.govresearchgate.net In the presence of hydrogen peroxide (H₂O₂), APEX oxidizes a biotin-phenol substrate into a short-lived biotin-phenoxyl radical. addgene.orgresearchgate.netnih.gov This radical then covalently tags electron-rich amino acids, such as tyrosine, on nearby proteins within a smaller labeling radius (~20 nm). researchgate.netnih.gov The rapid kinetics of APEX are ideal for capturing transient interactions and dynamic cellular processes. nih.gov

TurboID and miniTurbo: Developed through directed evolution of BirA, these newer variants offer significantly faster kinetics than BioID, allowing for efficient labeling in as little as 10 minutes without the cellular toxicity associated with the H₂O₂ required for APEX. addgene.org

Affinity-Based Probes: These probes are designed to identify the molecular targets of bioactive small molecules, such as drugs or natural products. nih.govfrontiersin.org A typical design consists of three components: the bioactive small molecule (ligand), a reactive group for covalent attachment, and an affinity tag, most commonly biotin. frontiersin.org Photo-affinity probes, which incorporate a photoreactive group (e.g., benzophenone), are particularly useful. nih.gov Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing the entire complex to be captured on streptavidin resin for identification. nih.gov

These innovations are continuously refining the utility of biotinylation, providing researchers with a more specific, efficient, and versatile toolkit for exploring complex biological systems.

Probe TypeMechanismKey FeaturesAdvantagesCommon Applications
Photocleavable (PC) Probes Contains a UV-light sensitive linker (e.g., nitrobenzyl). Irradiation at 300-365 nm breaks the linker. axispharm.comgenelink.comReagent-free cleavage; precise temporal control. axispharm.combiosyn.comMild elution preserves protein integrity; avoids chemical contamination.Proteomics, affinity capture and release of oligonucleotides, isolation of DNA/RNA complexes. vectorlabs.comgenelink.com
Chemically Cleavable Probes Incorporates a linker sensitive to specific chemicals (e.g., acid, reducing agents, hydrazine). iris-biotech.denih.govacs.orgCleavage conditions are specific to the linker type (e.g., DADPS, disulfide).Allows for selective release under non-denaturing conditions.Proteomic studies, affinity purification, analysis of post-translational modifications. nih.govacs.org
Proximity Labeling: BioID A promiscuous biotin ligase (BirA*) releases reactive biotinoyl-5'-AMP, labeling nearby primary amines. nih.govaddgene.org~10 nm labeling radius; slow kinetics (hours). nih.govIdentifies proximal and transient interactions in living cells.Mapping protein-protein interaction networks, defining subcellular proteomes. nih.gov
Proximity Labeling: APEX An engineered peroxidase (APEX) generates biotin-phenoxyl radicals, labeling nearby tyrosines. researchgate.netnih.gov~20 nm labeling radius; very fast kinetics (minutes). nih.govresearchgate.netHigh temporal resolution for capturing dynamic processes.Spatiotemporal mapping of proteomes, organelle-specific protein identification. nih.gov
Photo-affinity Probes A bioactive ligand is linked to biotin and a photoreactive group. UV light induces covalent crosslinking to the target protein. nih.govIrreversible covalent capture of target proteins.Enables identification of direct binding partners for small molecules.Drug target identification, mechanism-of-action studies. nih.govfrontiersin.org

Q & A

Q. How should researchers design an in vivo study to evaluate Biotinate’s effects on lipid metabolism and metabolic dysfunction?

To assess this compound’s impact, employ a high-fat diet (HFD)-fed rodent model, as this mimics metabolic dysfunction observed in obesity and insulin resistance. Key steps include:

  • Sample size calculation : Use statistical tools like G*Power to determine sample size (e.g., 40 rats for 85% power) .
  • Intervention groups : Divide subjects into control, HFD-only, HFD + this compound, and combinations with other compounds (e.g., arginine silicate) to evaluate synergies .
  • Parameters measured : Include serum lipids (cholesterol, triglycerides), liver enzymes (ALT, AST), oxidative stress markers (MDA, SOD, GSH-Px), and neuroendocrine factors (BDNF, serotonin) .
  • Validation : Use certified reference materials (e.g., BCR 184) to ensure analytical accuracy for trace elements .

Q. What statistical methods are appropriate for analyzing this compound’s effects on antioxidant enzyme activity?

  • ANOVA with post hoc tests : Apply one-way ANOVA followed by Tukey’s test to compare means across multiple groups (e.g., HFD vs. HFD + this compound). Report effect sizes and confidence intervals .
  • Handling variability : Account for intra-assay variability (3.2–12.0%) by performing triplicate measurements and normalizing data to control groups .
  • Data presentation : Use tables with superscripts (a–e) to denote significant differences (P < 0.05) and include standard deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across studies?

Contradictions may arise from differences in experimental models, dosages, or compound formulations. Strategies include:

  • Dose-response studies : Compare effects of this compound at varying concentrations (e.g., 10–50 mg/kg) to identify optimal therapeutic ranges .
  • Mechanistic clarity : Use Western blotting to quantify pathway-specific proteins (e.g., SREBP-1c, PPAR-γ, FAS) to validate hypothesized mechanisms .
  • Meta-analysis : Aggregate data from preclinical studies to assess consistency in outcomes, adjusting for variables like diet composition or intervention duration .

Q. What molecular mechanisms underlie this compound’s regulation of lipid metabolism?

this compound modulates lipid synthesis and oxidation via:

  • Downregulation of lipogenic proteins : Suppresses SREBP-1c, FAS, and HMGR, reducing cholesterol and fatty acid synthesis .
  • Activation of metabolic sensors : Enhances AMPK-α1 and ACC phosphorylation, promoting fatty acid oxidation .
  • Neuroendocrine interplay : Elevates BDNF and serotonin, which cross-regulate hepatic insulin signaling and lipid storage .

Q. How does this compound synergize with other compounds (e.g., arginine silicate) to enhance metabolic outcomes?

  • Complementary pathways : this compound targets oxidative stress (via SOD/GSH-Px upregulation), while arginine silicate improves vascular function and insulin sensitivity .
  • Additive effects : Combined treatment reduces serum FFA (-26.0% vs. HFD) and liver inflammation (IL-6, TNF-α) more effectively than monotherapy .
  • Experimental design : Use factorial ANOVA to test interaction effects between compounds .

Methodological Rigor and Best Practices

Q. How can researchers ensure reproducibility in this compound studies?

  • Ethical compliance : Obtain approval from animal ethics committees (e.g., EU Directive 2010/63) and report protocols in detail .
  • Standardized assays : Employ commercially validated kits for biomarkers (e.g., Cayman Chemical Co. for cortisol, BDNF) to minimize inter-lab variability .
  • Data transparency : Publish raw data (e.g., Western blot images, statistical outputs) in supplementary materials .

Q. What biomarkers are critical for assessing this compound’s metabolic and neuroprotective effects?

  • Oxidative stress : Serum MDA (lipid peroxidation), SOD, and GSH-Px activities .
  • Lipid metabolism : Liver SREBP-1c, PPAR-γ, and serum FFA/cholesterol .
  • Neuroendocrine factors : BDNF, serotonin, and dopamine levels in serum or brain tissue .

Q. How should researchers validate analytical methods in this compound pharmacokinetic studies?

  • Accuracy checks : Use certified reference materials (e.g., Mg in BCR 184) to achieve >95% recovery rates .
  • Detection limits : Report limits of quantification (e.g., 0.0023 mmol/L for Mg) and linear ranges for assays .
  • Replication : Repeat experiments across independent cohorts to confirm dose-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.